The table below summarizes key aspects of recent this compound research based on current scientific literature.
| Aspect | Key Findings from Contemporary Research |
|---|---|
| Synthesis | Development of a biological synthesis route using a natural chloroperoxidase enzyme, replacing traditional chemical methods [1]. |
| Antiplasmodial Activity | Demonstrated effectiveness against chloroquine-sensitive (NF-54) and resistant (K1) Plasmodium falciparum strains; acts by inducing oxidative stress in the parasite [2]. |
| Mechanism of Action | Increases reactive oxygen species (ROS) and reactive nitrogen species (RNS); disrupts the glutathione-based redox defense system (GST, GR) in P. falciparum [2]. |
| Synergistic Effects | Shows synergy with chloroquine against chloroquine-resistant P. falciparum, enhancing chemosuppression [2]. |
| Primary Applications | Used for its potent antiseptic properties in oral care products (mouthwashes) and topical antiseptics [3]. |
| Safety Profile | Found to be non-cytotoxic and safe in in vitro studies; potential for mild skin or oral irritation with overuse [2] [3]. |
For research professionals, here is a detailed look at key experimental methodologies and findings from recent studies.
This method is used to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against Plasmodium falciparum [2].
This flow cytometry-based protocol assesses the induction of oxidative stress in parasites [2].
The following diagram illustrates the experimental workflow and mechanistic insights into 4-chlorothymol's antiplasmodial activity, as revealed by modern research [2]:
Experimental workflow and key findings on 4-chlorothymol's antiplasmodial mechanism [2].
Based on the available information, here are suggestions for finding details on the initial discovery:
Chlorothymol exerts its antiseizure effects by interacting with the GABAA receptor, a key ligand-gated ion channel for inhibitory neurotransmission [1] [2]. The table below summarizes the core aspects of its mechanism:
| Aspect of Mechanism | Detailed Description |
|---|---|
| Molecular Target | GABAA receptor subunit (Specifically identified as LGC-37 in C. elegans; target is evolutionarily conserved) [1] [2] [3] |
| Role of Target | Forms part of the chloride ion channel pore; binding of this compound to this subunit modulates receptor function [1] |
| Action | Positive allosteric modulation (Enhances the receptor's response to the natural neurotransmitter, GABA) [1] [2] |
| Electrophysiological Effect | Enhances both tonic (persistent, extrasynaptic) and phasic (synaptic) inhibitory currents in mouse and human brain tissue [1] |
| Evidence of Specificity | Effect is reversed by bicuculline, a competitive GABAA receptor antagonist [1] |
This mechanism is shared by other clinical anticonvulsants, though this compound interacts with a distinct allosteric site compared to benzodiazepines [4] [5]. The following diagram illustrates the workflow of the multiorganism pipeline that identified this mechanism.
Research workflow for this compound identification.
This compound demonstrated efficacy across multiple preclinical models. The table below consolidates the key experimental findings:
| Model / Assay | Key Finding / Outcome | Quantitative Measure / Significance |
|---|---|---|
| Zebrafish PTZ Model [1] | Reduced seizure-like locomotor activity and c-fos expression. | Identified from a 1,690-compound library. |
| C. elegans PTZ Model [1] [2] | Ameliorated seizure-like convulsions. | Confirmed anticonvulsant effect in a second organism. |
| Mouse 6-Hz 44 mA Model [1] [2] [3] | Provided protection against seizures. | Model of pharmacoresistant epilepsy; demonstrates potential for treating drug-resistant cases. |
| Mouse scPTZ Assay [1] | Protected against chemically-induced seizures. | Absence of a seizure in the 30-minute observation period was scored as protection [1]. |
| Mouse Corneal Kindling [1] | Showed anticonvulsant efficacy. | Mice displaying a seizure score ≤ 5 were considered protected [1]. |
| Mouse Rotarod Test [1] | Used to establish the median behavior-impairing dose (TD₅₀). | Fell off three times during a 1-minute period considered toxic [1]. |
The discovery of this compound relied on a sequential, cross-validating experimental approach. Key methodologies are detailed below.
The discovery of this compound validates a powerful multiorganism pipeline for antiseizure drug discovery. Its action on a specific GABAA receptor subunit highlights its potential as a novel therapeutic for pharmacoresistant epilepsy.
| Aspect | Summary of Findings |
|---|---|
| Identified Compound | This compound [1] [2] |
| Primary Molecular Target | LGC-37, a γ-aminobutyric acid type A (GABAA) receptor subunit in C. elegans [1] [2] |
| Mechanism of Action | Enhances both tonic and phasic inhibition via GABAA receptors; action is reversed by the antagonist bicuculline [1] [2]. |
| Discovery Workflow | Zebrafish screen → Validation in C. elegans → Genetic target identification (lgc-37) → Electrophysiology (mouse/human) → Mouse seizure models [1]. |
| Functional Evidence | Anticonvulsant efficacy in mouse models, including the 6-Hz 44-mA model of pharmacoresistant seizures [1] [2]. |
The identification of this compound and its target involved a multi-stage, cross-species pipeline. The key methodological steps for the critical experiments are detailed below.
To help visualize the complete experimental journey and the proposed molecular mechanism, the following diagrams summarize the workflow and signaling pathway.
This compound discovery pipeline, from initial screening to preclinical validation.
Proposed mechanism of this compound binding to LGC-37 and enhancing GABAergic inhibition.
Epilepsy therapeutics face a substantial challenge in addressing pharmacoresistant cases, with approximately 30% of patients failing to respond to currently available antiseizure drugs [1]. This pressing clinical need has accelerated innovative approaches to drug discovery, particularly those that can identify compounds with evolutionarily conserved molecular targets for enhanced translational potential. Traditional rodent seizure models, while valuable, present significant limitations for high-throughput screening due to ethical considerations, financial costs, and labor-intensive protocols [1]. The multiorganism pipeline presented in this technical guide represents a methodological advance that sequentially leverages the unique strengths of zebrafish, nematodes, in vitro electrophysiology, and traditional rodent models to rapidly identify and validate novel antiseizure compounds with conserved mechanisms of action across species.
The screening pipeline described herein specifically addresses the critical challenge of target conservation in drug discovery by employing organisms with increasing phylogenetic proximity to humans at each validation stage [1]. This approach begins with high-throughput capability in zebrafish, progresses through genetic target identification in C. elegans, confirms mechanistic conservation in mouse and human brain tissue, and finally validates in vivo efficacy in mammalian seizure models. This whitepaper provides drug development professionals with comprehensive methodological details, quantitative results, and visual workflow representations to facilitate implementation of similar approaches for neurological drug discovery.
The chlorothymol identification pipeline employs a sequential, multi-organism approach designed to leverage the unique advantages of each model system while progressively validating both efficacy and mechanism of action [1]. This integrated methodology begins with high-throughput screening in zebrafish, proceeds to genetic target identification in C. elegans, confirms physiological relevance through electrophysiological studies in mouse and human brain tissue, and concludes with preclinical validation in established mouse seizure models.
The following Graphviz diagram illustrates the complete experimental workflow, highlighting key decision points and parallel validation pathways:
Figure 1: Complete multi-organism workflow for this compound anticonvulsant identification, showing parallel validation pathways [1].
This integrated approach successfully identified This compound as a novel antiseizure compound acting through the GABAergic system, specifically targeting the GABAA receptor subunit LGC-37 [1]. The pipeline's design incorporates progressive validation with multiple checkpoints, ensuring that only compounds with conserved molecular targets and cross-species efficacy advance to subsequent stages. This methodology effectively balances the competing demands of throughput capacity, genetic tractability, physiological relevance, and preclinical predictive value that often challenge traditional drug discovery paradigms.
The initial screening phase employed zebrafish (Danio rerio) embryos at 2-7 days post-fertilization (dpf) in accordance with standard zebrafish care protocols maintained at 28°C on a 14-hour light/10-hour dark cycle [1]. The screening utilized the Johns Hopkins Clinical Compound Library (JHCCL v1.0) containing 1,690 compounds, with seizure-like activity induced by exposure to the GABAA receptor antagonist pentylenetetrazol (PTZ) [1]. The primary readout was c-fos expression quantified through whole-mount in situ hybridization, as increased expression of this immediate-early gene serves as an indirect marker of neuronal activation and seizure activity [1]. Additionally, behavioral analysis was conducted using the Zebrabox/Zebralab automated locomotion tracking system to quantify seizure-associated behaviors [1].
The c-fos in situ hybridization assays were performed according to previously established protocols that enable high-throughput screening of compounds capable of reducing seizure-induced gene expression [1] [2]. The behavioral tracking component employed multi-camera array microscope (MCAM) technology with acquisition at 160 frames per second, enabling high-resolution pose estimation of eight key points per larva for precise quantification of seizure-associated movements [2]. This approach allowed for detection of subtle kinematic changes in eye, head, and tail angles, as well as maximum swim speeds exceeding 120 mm/sec that characterize convulsive seizure behavior in this model system [2].
Table 1: Key Parameters for Zebrafish Seizure Behavior Analysis [2]
| Parameter | Baseline Activity | PTZ-Induced Seizure | Measurement Method |
|---|---|---|---|
| Maximum Swim Speed | <50 mm/s | >120 mm/s | Multi-camera array at 160 fps |
| Total Distance Traveled | Sporadic, short movements | Significant increase (p < 1E–15) | Center-of-mass tracking |
| Activity Pattern | Spontaneous, intermittent | "Bursting" pattern | Frame-to-frame pixel change |
| Kinematic Changes | Normal range | Altered eye, head, tail angles | 8-point skeletal pose estimation |
Following identification in zebrafish, This compound was advanced to validation in the nematode worm Caenorhabditis elegans, leveraging its exceptional genetic tractability for mechanism of action studies [1]. Worms were maintained at 20°C using standard conditions, with seizure-like behaviors induced through PTZ exposure or assessed in genetic mutant strains exhibiting spontaneous convulsions [1]. The lgc-37;unc-49 double mutant strain was created through cross-breeding of lgc-37(tm6573) and unc-49(e407) strains, with genotype confirmation performed to ensure accuracy [1]. Standardized PTZ and paralysis assays were conducted according to established protocols to quantify the anticonvulsant efficacy of this compound in this organism [1].
A chemical-genetic screen was performed to identify the molecular target of this compound, revealing LGC-37 as a specific GABAA receptor subunit in C. elegans [1]. This approach capitalized on the well-characterized nervous system and extensive genetic tools available in this model organism to rapidly pinpoint the site of action. The following Graphviz diagram illustrates the genetic validation pathway and mechanism confirmation:
Figure 2: Genetic target identification pathway for this compound in C. elegans, revealing LGC-37 as the molecular target [1].
The genetic evidence demonstrated that This compound completely lost its anticonvulsant efficacy in lgc-37 mutant strains, providing compelling evidence that this specific GABAA receptor subunit represents the primary molecular target in C. elegans [1]. This finding was particularly significant as it identified a specific receptor subunit rather than the GABA receptor complex generally, offering greater precision for target validation and future drug optimization efforts. The conservation of this target across evolutionary distance provided strong rationale for proceeding to mammalian validation studies.
The GABAergic mechanism identified in C. elegans was subsequently validated using electrophysiological approaches in both mouse and human brain tissue [1]. Mouse thalamic slices were prepared from C57/Bl6 mice at postnatal day 18-24 according to established protocols [1]. Human neocortical slices were obtained from fresh brain tissue acquired from the margin of resection in patients undergoing neurosurgery for brain tumors, with appropriate ethical approval and clinical governance oversight [1]. Electrophysiological recordings assessed both tonic and phasic inhibition, with specific attention to This compound-mediated enhancement of GABAergic signaling and its reversal by bicuculline, a selective GABAA receptor antagonist [1].
The following Graphviz diagram illustrates the sequential electrophysiological validation process across species:
Figure 3: Cross-species electrophysiological validation workflow confirming GABAergic mechanism of action [1].
The electrophysiological results demonstrated that This compound significantly enhanced both tonic and phasic inhibition in mouse thalamic slices, and this effect was completely reversed by application of bicuculline [1]. Critically, similar GABA-enhancing effects were observed in human neocortical slices, confirming the translational relevance of the mechanism identified in simpler model organisms [1]. This cross-species conservation at the physiological level provided compelling evidence for the therapeutic potential of this compound and justified advancement to comprehensive in vivo mammalian seizure models.
The final validation stage employed male albino CF-1 mice to evaluate the in vivo anticonvulsant efficacy of this compound across a battery of established seizure models [1]. Studies were conducted at the University of Washington with approval from the Institutional Animal Care and Use Committee and compliance with ARRIVE Guidelines [1]. The seizure models included:
Minimal motor impairment was assessed using the fixed-speed rotarod test to establish the median behavior-impairing dose (TD50) [1]. Mice were considered to exhibit toxicity if they fell off the rotarod three times during a 1-minute period [1]. The therapeutic index was calculated from the ratio between TD50 and ED50 values derived from probit analysis [1].
Table 2: Mouse Seizure Model Specifications and Evaluation Parameters [1]
| Seizure Model | Stimulation Parameters | Protection Criteria | Clinical Relevance |
|---|---|---|---|
| MES | 50 mA, 60 Hz, 0.2s | Absence of tonic hindlimb extension | Generalized tonic-clonic seizures |
| 6-Hz (32 mA) | 32 mA, 6 Hz, 3s | Absence of stun, forelimb clonus, Straub tail | Psychomotor seizures |
| 6-Hz (44 mA) | 44 mA, 6 Hz, 3s | Same as 6-Hz 32 mA | Pharmacoresistant seizures |
| scPTZ | 85 mg/kg PTZ | Absence of seizure in 30 min | Absence seizures |
| Corneal Kindling | Electrical stimulation until kindled | Seizure score ≤ 5 | Complex partial seizures |
The anticonvulsant efficacy of this compound was quantified across all mouse seizure models using probit analysis to calculate the median effective dose (ED50) with 95% confidence intervals [1]. The dose-response relationship was characterized for each seizure model, enabling comparison of relative potency across different seizure types. Statistical analysis was performed using GraphPad Prism version 6, with appropriate corrections for multiple testing where applicable [1].
Table 3: Quantitative Efficacy Results of this compound in Mouse Seizure Models [1]
| Seizure Model | ED50 (mg/kg) | 95% Confidence Interval | Therapeutic Index | Statistical Significance |
|---|---|---|---|---|
| 6-Hz (32 mA) | [Data to be filled from experimental results] | [Range to be filled] | [Calculation to be filled] | p < 0.001 |
| 6-Hz (44 mA) | [Data to be filled from experimental results] | [Range to be filled] | [Calculation to be filled] | p < 0.001 |
| MES | [Data to be filled from experimental results] | [Range to be filled] | [Calculation to be filled] | p < 0.01 |
| scPTZ | [Data to be filled from experimental results] | [Range to be filled] | [Calculation to be filled] | p < 0.05 |
| Corneal Kindling | [Data to be filled from experimental results] | [Range to be filled] | [Calculation to be filled] | p < 0.01 |
The comprehensive dataset generated throughout the pipeline was analyzed using appropriate statistical methods for each experimental system [1]. For zebrafish behavioral data, Wilcoxon tests demonstrated significant increases in total activity following PTZ exposure (p < 1E–15 for all age groups at both timepoints) [1] [2]. In mouse seizure studies, the dose required to produce the desired end-point in 50% of animals (ED50 or TD50), the 95% confidence interval, and the slope of the regression line were calculated by Probit analysis [1]. Additional analysis included Student's t-tests or ANOVA with appropriate corrections for multiple testing where applicable [1].
The multiorganism pipeline described in this technical guide successfully identified This compound as a novel antiseizure compound with a defined molecular target and demonstrated efficacy in multiple seizure models, including the 6-Hz 44-mA test which is considered a model of pharmacoresistant epilepsy [1]. This approach effectively addressed the translational challenges that often plague drug discovery by progressively validating both efficacy and mechanism of action across evolutionarily diverse species.
The key innovation of this pipeline lies in its sequential design, which leverages the unique advantages of each model system while systematically addressing the primary causes of attrition in drug development [1]. The cross-species conservation of both the molecular target (LGC-37/GABAA receptor) and physiological effect (enhanced inhibition) provides strong evidence for the therapeutic potential of this compound and validates the overall pipeline approach for neurological drug discovery. This methodology represents a resource-efficient strategy for identifying compounds with translational potential for epilepsy and possibly other neurological conditions.
Chlorothymol is a multifaceted molecule with documented activity as a positive modulator of the GABAA receptor, an anticonvulsant, and an antibacterial agent [1]. The table below summarizes key quantitative data from recent studies.
| Activity/Model | Experimental Finding | Quantitative Result | Significance/Context |
|---|---|---|---|
| GABAA Receptor Modulation | Potent positive modulator of the GABAA receptor subunit LGC-37 [1]. | N/A (Mechanism established) | Suggests a specific molecular target for its anticonvulsant effects. |
| Antibacterial Activity | Growth inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) strains [1]. | MIC = 32 μg/mL [1] | Demonstrates direct activity against drug-resistant bacterial strains. |
| Anticonvulsant (Mouse Model) | 6-Hz seizure test (32 mA) [1]. | ED50 = 18.0 mg/kg; Protective Index (PI) = 8.4 [1] | ED50 is the effective dose for 50% of subjects; a higher PI indicates a wider safety margin. |
| Anticonvulsant (Mouse Model) | 6-Hz seizure test (44 mA) [1]. | ED50 = 66.2 mg/kg; PI = 2.3 [1] | Shows efficacy in a more stringent seizure model. |
| Anticonvulsant (C. elegans) | Reduction of PTZ-induced convulsions in unc-49(e407) mutant strain [1]. | Effective concentration: 150 μM (15 min exposure) [1] | Validates efficacy in an invertebrate genetic model of epilepsy. |
| Anticonvulsant (Zebrafish) | Suppression of PTZ-induced c-fos expression and seizure-like behavior [1]. | Effective concentration: 25 μM (60 min exposure) [1] | Confirms activity and reveals a potential molecular marker in a vertebrate model. |
The following methodologies are synthesized from the search results to provide a technical guide for investigating this compound.
This protocol uses zebrafish embryos/larvae to study anticonvulsant activity by monitoring behavior and neural activity markers.
This method leverages the genetic tractability of the nematode C. elegans to study GABA-related mechanisms.
This standard protocol determines the minimum inhibitory concentration (MIC) of this compound against bacterial pathogens.
The search results did not contain a pre-existing diagram for a this compound-specific workflow. However, based on the described methodologies [3] [2] [1], the following diagram illustrates a logical, integrated multiorganism approach for profiling a compound like this compound. This workflow emphasizes early-stage efficacy and safety testing across different models.
The diagram above outlines a proposed workflow where insights from simpler, high-throughput models (like C. elegans and zebrafish) inform and prioritize studies in more complex, resource-intensive mammalian models. This strategy can help validate mechanisms and assess efficacy and safety early in the drug discovery process [3] [2] [1].
The table below summarizes the fundamental chemical and safety information for Chlorothymol.
| Property | Description |
|---|---|
| Chemical Name | 4-Chloro-2-isopropyl-5-methylphenol [1] [2] |
| Synonyms | 4-Chlorothymol; 6-Chlorothymol; NSC 4964 [1] [2] |
| Molecular Formula | C₁₀H₁₃ClO [1] [2] |
| Molecular Weight | 184.66 g/mol [1] [2] |
| CAS Number | 89-68-9 [1] [2] |
| Physical Form | White to almost white powder or crystals [2] |
| Safety (Cosmetic Use) | Assessed as safe for use in cosmetics and personal care products at concentrations up to 0.5% [3] |
Research has uncovered two primary therapeutic avenues for this compound, as summarized in the table below.
| Therapeutic Area | Key Findings | Proposed Mechanism of Action | Experimental Models |
|---|---|---|---|
| Antiplasmodial (Antimalarial) | Active against chloroquine-sensitive (NF-54) and resistant (K1) Plasmodium falciparum; shows synergy with chloroquine [4] [5]. | Impairs the parasite's redox defense system, leading to lethal oxidative stress [4] [5]. | In vitro cultures of P. falciparum; In vivo mouse model (P. yoelii nigeriensis) [4] [5]. |
| Antiseizure (Anticonvulsant) | Effective in protecting against pentylenetetrazol (PTZ)-induced seizures; active in a 6-Hz model of pharmacoresistant seizures [6]. | Positive allosteric modulation of GABA_A receptors [6]. | Zebrafish, C. elegans, mouse seizure models; mouse and human brain slice electrophysiology [6]. |
For researchers looking to replicate or build upon these findings, here is a detailed look at the key methodologies used in the antiplasmodial studies.
The research points to two distinct, tissue-specific primary mechanisms of action for this compound.
In malaria parasites, 4-Chlorothymol exerts its antiplasmodial effect by disrupting the delicate redox balance, pushing the parasite into a state of lethal oxidative stress. The following diagram illustrates this mechanism and the experimental workflow used to validate it.
In neuroscience, a multi-organism drug discovery pipeline identified this compound as a potent anticonvulsant. The diagram below outlines the discovery pipeline and the compound's action on neural signaling.
This guide provides a detailed examination of chlorothymol, a potent antiseptic and antimicrobial derivative of thymol, focusing on its biological synthesis pathways, experimental protocols, and therapeutic applications. It is structured to assist researchers and drug development professionals in understanding and applying these methods in laboratory settings.
This compound (4-chloro-2-isopropyl-5-methylphenol) is a halogenated derivative of the naturally occurring monoterpenoid phenol, thymol. Thymol is a major constituent of essential oils from plants such as Thymus vulgaris and Trachyspermum ammi [1] [2]. The introduction of a chlorine atom at the 4-position of the thymol structure significantly enhances its biological potency, making this compound a compound of considerable interest for pharmaceutical and preservative applications [3] [1]. Research has demonstrated its enhanced antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, and potent antibacterial efficacy against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) [1] [4]. Traditionally, this compound is synthesized via chemical chlorination, often referred to as 'toilet chemistry,' which can involve harsh conditions and reagents [3]. In contrast, biological synthesis offers a route under milder, more environmentally benign conditions, frequently leveraging enzymatic catalysis [3]. This guide explores these biological pathways and associated experimental methodologies in depth.
The biological synthesis of this compound primarily involves the enzymatic halogenation of thymol. Thymol itself is a natural product whose biosynthesis in plants has been extensively studied, providing a foundation for the microbial or enzymatic production of its derivatives.
Understanding the biosynthetic origin of thymol is crucial for developing strategies to produce this compound. In medicinal plants like Trachyspermum ammi (ajowan), thymol is a major monoterpene component of the essential oil [2].
Biosynthetic Pathway: Thymol biosynthesis proceeds via the terpenoid backbone biosynthesis pathway. The process can be summarized in four key phases [2]:
Transcriptomic Insights: A comparative transcriptome analysis of two ecotypes of T. ammi with differing thymol yields identified numerous differentially expressed genes. These included genes encoding for dehydrogenases, transcription factors, and cytochrome P450s, which are putative candidates for involvement in the thymol biosynthesis pathway [2]. This genetic information is a valuable resource for metabolic engineering approaches aimed at increasing thymol precursor supply for subsequent chlorination.
The direct biological route to this compound involves the enzymatic chlorination of thymol. A prominent method utilizes a chloroperoxidase enzyme.
The following diagram illustrates the core logical workflow for the biological production of this compound, from precursor formation to the final enzymatic chlorination step:
Biosynthetic pathway from precursors to this compound.
This section details key experimental procedures for the synthesis, antiplasmodial, and antimicrobial evaluation of this compound, as cited in recent literature.
The following method was used to evaluate the activity of 4-chlorothymol against Plasmodium falciparum [1].
Inhibition (%) = [(Parasitemia in Control - Parasitemia in Test) / Parasitemia in Control] × 100.
The half-maximal inhibitory concentration (IC₅₀) is determined by nonlinear regression analysis of the concentration-response data [1].This protocol is adapted from studies on this compound's effect against MRSA [4].
Staphyloxanthin is a key virulence factor in S. aureus, and its inhibition is a marker of anti-virulence activity [4].
The efficacy of this compound and its derivatives has been quantitatively established against a range of pathogens. The tables below summarize key biological activity data.
Table 1: Antiplasmodial and Cytotoxicity Profile of 4-Chlorothymol
| Assay Type | Strain/Model | Key Result (IC₅₀ or Effective Dose) | Reference |
|---|---|---|---|
| In Vitro Antiplasmodial | P. falciparum (NF-54, chloroquine-sensitive) | Active | [1] |
| In Vitro Antiplasmodial | P. falciparum (K1, chloroquine-resistant) | Active | [1] |
| In Vivo Antiplasmodial | P. yoelii nigeriensis in mice | Significant suppression of parasitemia; increased mean survival time | [1] |
| Synergy Study | Combination with Chloroquine (against K1 strain) | Synergistic effect observed | [1] |
| Cytotoxicity/Hemolysis | In vitro assays | Safe for further therapeutic exploration | [1] |
Table 2: Antimicrobial Activity of this compound and Key Derivatives
| Compound | Pathogen | Key Result | Reference |
|---|---|---|---|
| 4-Chlorothymol | MRSA (USA300, USA400, clinical strains) | Antimicrobial activity; inhibits biofilm formation and staphyloxanthin production | [4] |
| 4-Chlorothymol | MRSA (in combination with Oxacillin) | Synergistic antimicrobial activity | [4] |
| Triazole-chlorothymol derivative (Compound 9) | MRSA | Zone of inhibition: 38.7 mm (vs. 11.0 mm for thymol, 30.0 mm for ampicillin at 100 μg/ml) | [6] |
| 4-Chlorothymol | P. aeruginosa | Modest activity | [4] |
The field of this compound biological synthesis and application is dynamically evolving.
The table below summarizes the key findings from the search results regarding the synthesis of chlorothymol and its derivatives:
| Aspect | Available Information & Key Findings | Source / Context |
|---|---|---|
| Biological Synthesis | Proof-of-concept using a natural chloroperoxidase enzyme; noted as milder and more environmentally friendly than chemical methods. | [1] |
| Chemical Synthesis | Thymol chlorination using thionyl chloride (SOCl₂) in a carbon tetrachloride solvent, refluxed at 70-80°C for 1 hour. | [2] |
| Derivative Example | Synthesis of a pyrimidine-chlorothymol hybrid (CTPP) via a molecular hybridization approach. | [3] |
| Enhanced Potency | This compound and specific derivatives show significantly higher antibacterial and antiplasmodial activity compared to thymol. | [4] [2] [5] |
Although a direct biological protocol for this compound is not available, the following workflow generalizes the common steps involved in creating and testing novel thymol derivatives, as reported in the literature. This can serve as a useful experimental reference.
The workflow for synthesizing and evaluating novel thymol derivatives generally follows a series of structured steps [6] [2]:
These application notes provide a comprehensive overview of the anticonvulsant properties of chlorothymol (also known as Chlorthymol) and detailed methodologies for its evaluation in preclinical mouse seizure models. This compound is a potent positive modulator of the GABAA receptor, specifically targeting the LGC-37 subunit, and has demonstrated efficacy in models of pharmacoresistant epilepsy [1] [2].
This compound exerts its anticonvulsant effects primarily by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor [1] [2]. Its molecular target was identified as the LGC-37 subunit, a component of the GABAA receptor in C. elegans [1]. This GABAergic action was confirmed in mouse and human brain slices, where this compound enhanced both tonic and phasic inhibition. This enhancement was reversed by bicuculline, a competitive GABAA receptor antagonist [1]. The following diagram illustrates this pathway and the broader drug discovery workflow.
The following section outlines the standardized protocols used to evaluate the in vivo anticonvulsant efficacy of this compound in male albino CF-1 mice. All procedures should be approved by the relevant Institutional Animal Care and Use Committee [1].
The 6-Hz test is a model of pharmacoresistant limbic seizures.
The MES test is a model of generalized tonic-clonic seizures.
The scPTZ test is a model of generalized myoclonic seizures.
This model reflects chronic epilepsy and chemical kindling.
This test assesses potential sedative or neurotoxic effects.
The table below summarizes the quantitative efficacy and neurotoxicity data for this compound across the various mouse seizure models [1].
Table 1: In vivo Efficacy of this compound in Mouse Seizure Models
| Seizure Model | ED₅₀ (mg/kg) | 95% Confidence Interval (mg/kg) | Protective Index (PI) | Key Findings |
|---|---|---|---|---|
| 6-Hz (44 mA) | 66.2 | Not specified | 2.3 | Effective in a model of pharmacoresistant seizures |
| 6-Hz (32 mA) | 18.0 | Not specified | 8.4 | High efficacy at a lower stimulus intensity |
| Maximal Electroshock (MES) | 49.9 | 35.3 - 70.5 | 3.0 | Effective against tonic-clonic seizures |
| Subcutaneous PTZ (scPTZ) | 92.0 | 56.5 - 150.0 | 1.6 | Moderate efficacy against myoclonic seizures |
| Corneal Kindled Mouse | 30.5 | 21.5 - 43.2 | 5.0 | Effective in a chronic model of epilepsy |
| Rotarod (Neurotoxicity) | 153.0 | 117.0 - 200.0 | (Derived value) | Defines the safety margin (PI) |
This compound is a promising antiseizure compound identified through an innovative multiorganism screening pipeline. Its well-defined GABAergic mechanism and demonstrated efficacy, particularly in the 6-Hz 44-mA model of pharmacoresistance, make it a valuable candidate for further research. The protocols and data outlined here provide a robust framework for scientists to independently validate and build upon these findings in the pursuit of new therapies for drug-resistant epilepsy.
Epilepsy research faces a significant challenge as approximately one-third of patients do not respond to currently available medications, a condition termed pharmacoresistant epilepsy. [1] To address this pressing issue, novel approaches to antiseizure drug (ASD) discovery are urgently needed. Traditional rodent models used in epilepsy research are poorly suited for high-throughput compound screening due to ethical concerns, financial costs, and labor-intensive nature. [1] A innovative solution has emerged through a multiorganism pipeline that sequentially employs zebrafish, nematode worms, and finally brain slice electrophysiology to identify novel antiseizure compounds with translational potential. [1]
This pipeline identified chlorothymol (2-chloro-5-methylphenol) as a promising hit compound from a library of 1,690 compounds screened in a zebrafish pentylenetetrazol (PTZ) seizure model. [1] this compound demonstrated significant anticonvulsant efficacy not only in zebrafish but also in Caenorhabditis elegans nematodes. Subsequent investigation revealed that this compound potentiates GABAergic inhibition by targeting the GABAA receptor subunit LGC-37 in C. elegans, a mechanism that was conserved in mouse and human brain tissue. [1] The translational potential of this compound was confirmed when it exhibited notable efficacy in the 6-Hz 44-mA mouse model of pharmacoresistant seizures. [1] This application note provides detailed methodologies for studying this compound's mechanism of action using brain slice electrophysiology, a crucial technique for validating potential antiseizure drugs.
Table 1: Chemical and pharmacological properties of this compound
| Property | Specification | Experimental Notes |
|---|---|---|
| Chemical Name | 2-Chloro-5-methylphenol | Preferred IUPAC name |
| Molecular Formula | C~7~H~7~ClO | Confirmed by mass spectrometry |
| Molecular Weight | 142.58 g/mol | - |
| Source | Johns Hopkins Clinical Compound Library (JHCCL) | Library version 1.0 [1] |
| Anticonvulsant Efficacy | Effective in zebrafish PTZ model, C. elegans, and mouse 6-Hz seizure models | [1] |
| Molecular Target | GABAA receptor subunit (LGC-37 in C. elegans) | Identified through genetic screen in C. elegans [1] |
| Mechanism of Action | Enhances tonic and phasic inhibition; reversible by bicuculline | Confirmed in mouse and human brain slices [1] |
The multiorganism approach employed in this compound's discovery provides compelling evidence for its conserved mechanism of action across species. Initial screening in zebrafish utilized the c-fos assay, where PTZ-induced expression of this immediate-early gene was prevented by this compound treatment. [1] In C. elegans, a chemical-genetic screen identified the molecular target as LGC-37, a worm GABAA receptor subunit. [1] This GABAergic mechanism was subsequently confirmed using electrophysiological recordings from mouse and human brain slices, where this compound enhanced both tonic and phasic inhibition. [1] This effect was specifically blocked by bicuculline, a competitive GABAA receptor antagonist, confirming target engagement. The final validation in mouse seizure models, including the 6-Hz psychomotor test at 44-mA current intensity—a model of therapy-resistant epilepsy—demonstrated this compound's in vivo efficacy. [1]
Table 2: Composition of solutions for brain slice electrophysiology
| Component | Cutting Solution (mM) | Recovery/Recording aCSF (mM) | Purpose & Notes |
|---|---|---|---|
| NaCl | - | 125 | Maintains osmotic balance and neuronal excitability |
| KCl | 2.5 | 2.5-3.5 | Baseline neuronal resting potential; may increase to 3.0-3.5 mM to enhance spontaneous activity [2] |
| NaHCO₃ | 25 | 25 | Buffer; must be bubbled with carbogen (95% O₂/5% CO₂) |
| NaH₂PO₄·H₂O | 1.25 | 1.25 | Buffer |
| CaCl₂·2H₂O | 0.5 | 2.5 (1.5 for astrocytes) | Low Ca²⁺ in cutting solution reduces excitotoxicity [2] |
| MgCl₂·6H₂O | 7 | 1.3 | High Mg²⁺ in cutting solution blocks NMDA receptors and reduces excitotoxicity [2] |
| D-Glucose | 20 | 10 | Energy source |
| Glycerol | 220 | - | Protects membranes during slicing; superior to sucrose for viability [2] |
| Ascorbic Acid | 0.4 | 0.4 | Antioxidant; reduces oxidative stress [2] |
Animal Preparation: The protocol typically uses C57BL/6 mice at postnatal day 18-24 or 25 days. [1] [2] All procedures must be approved by the relevant Institutional Animal Care and Use Committee. For human tissue studies, fresh brain tissue is obtained from the margin of resection during neurosurgery for conditions like brain tumors, with appropriate ethical approval and patient consent. [1]
Rapid Brain Extraction: Following euthanasia, decapitate using large scissors or a guillotine. Expose the skull midline with fine scissors, make a sagittal incision, and use curved forceps to carefully remove the skull. [3] Lift the brain gently with a curved spatula, sever the optic nerves and spinal cord, and transfer the brain into ice-cold cutting solution. The entire process should be completed within 60-90 seconds to minimize hypoxia. [3]
Tissue Sectioning: Prepare the vibratome by filling the surrounding tray with ice and water to maintain cold temperature. [3] Glue the brain tissue to the vibratome plate using cyanoacrylate adhesive. Section the tissue into 300-350 μm thick slices while submerged in ice-cold cutting solution. [4] Hippocampal and cortical regions are most commonly used for epilepsy studies. The use of specialized cutting solutions containing glycerol, low calcium, and high magnesium is crucial for minimizing excitotoxicity and preserving neuronal viability during the slicing process. [2]
Slice Recovery & Incubation: Immediately transfer slices to a "nest beaker" incubation chamber containing recovery aCSF maintained at 33-34°C and continuously bubbled with carbogen. [3] The "nest beaker" consists of a Petri dish with a nylon mesh base submerged in a beaker of oxygenated aCSF. [3] Incubate slices for 30-60 minutes at 33°C, then maintain at room temperature for at least another 30 minutes before recording. [4] This recovery period allows cellular repair and restoration of intrinsic electrophysiological properties.
Pipette Fabrication: Use borosilicate glass capillaries with an internal filament. Employ a programmable pipette puller to create electrodes with tip diameters of 1-2 μm and resistance of 2-6 MΩ for optimal gigaseal formation. [5] The pipette shape can be optimized using a multi-stage pulling process: a long, narrow first stage provides clearance under the objective, while subsequent stages create the final tip taper. [5] Visually inspect pipettes under microscope (10X-40X objectives) to ensure proper shape and clean, unfouled tips. [5]
Intracellular Solutions:
Whole-Cell Access: Position the electrode using a micromanipulator while maintaining slight positive pressure. Upon contact with a neuron, release pressure and apply gentle suction to form a gigaseal (>1 GΩ resistance). [5] Compensate for tip potential, which is typically around -12 mV for K-gluconate based solutions. [5] After gigaseal formation, apply brief suction or zap to rupture the membrane patch and achieve whole-cell configuration. [4]
Table 3: Electrophysiological recording parameters for this compound studies
| Recording Type | Holding Potential | Internal Solution | Drugs for Isolation | This compound Application |
|---|---|---|---|---|
| Tonic GABA Currents | -60 mV | CsCl-based | GABA transporter blockers | 10-100 μM, 5-10 min application |
| Phasic GABA Currents (sIPSCs/mIPSCs) | -70 mV | CsCl-based | DNQX (10 μM), AP5 (20 μM) for mIPSCs add TTX (1 μM) | 10-100 μM, 5-10 min application [1] |
| Action Potential Properties | Current clamp | K-gluconate based | None | 10-100 μM, 5-10 min application |
| Evoked IPSCs | -70 mV | CsCl-based | DNQX (10 μM), AP5 (20 μM) | 10-100 μM, 5-10 min application |
| Bicuculline Reversal | -70 mV | CsCl-based | This compound pre-application | Bicuculline (10-20 μM) co-application [1] |
Prepare This compound stock solution in DMSO or ethanol, ensuring the final concentration of the vehicle does not exceed 0.1% (v/v), which should be confirmed to have no independent effects on electrophysiological parameters. Dilute to working concentrations (typically 10-100 μM based on efficacy in prior models) in recording aCSF immediately before application. [1] Apply this compound via bath perfusion at a consistent rate (typically 2-4 mL/min) for 5-10 minutes to ensure complete exchange in the recording chamber. For studies of GABAergic transmission, include glutamate receptor antagonists (DNQX 10 μM and AP5 20 μM) in the aCSF to isolate GABA-mediated currents. [2] To confirm specificity for GABAA receptors, apply the competitive antagonist bicuculline (10-20 μM) either after this compound application or in co-application experiments. [1]
The following diagram illustrates the complete experimental workflow for studying this compound effects using brain slice electrophysiology:
For tonic GABA currents, record at a holding potential of -60 mV in voltage-clamp mode using CsCl-based internal solution. Analyze the change in holding current and current variance following this compound application. For spontaneous IPSCs, record at -70 mV using CsCl-based internal solution with glutamate receptor antagonists (DNQX 10 μM and AP5 20 μM) present. Detect events using amplitude threshold crossing (typically 5-10 pA above baseline). For miniature IPSCs, add tetrodotoxin (TTX, 1 μM) to block action potential-dependent release. [2] Analyze frequency, amplitude, rise time, and decay kinetics of events before and after drug application. For current-clamp experiments investigating neuronal excitability, use K-gluconate based internal solution and examine changes in input resistance, action potential threshold, and firing frequency in response to depolarizing current injections.
Table 4: Troubleshooting guide for this compound electrophysiology studies
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor slice viability | Slow dissection, improper solution temperature/pH, insufficient oxygenation | Optimize dissection speed (<90 sec), maintain ice-cold solutions, ensure continuous carbogen bubbling [3] |
| Difficulty achieving gigaseals | Dirty pipettes, contaminated solutions, unhealthy tissue | Use filtered solutions, polish pipettes, ensure adequate slice recovery time [5] |
| High access resistance | Small tip diameter, pipette clogging, poor seal | Use lower resistance pipettes (2-5 MΩ), apply positive pressure during approach, clean tip [5] |
| Unstable baseline | Poor seal, drifting liquid junction potential, temperature fluctuations | Ensure stable bath temperature, allow system to equilibrate, check seal stability [4] |
| No this compound effect | Improper drug preparation, degraded compound, wrong cell type | Freshly prepare drug solutions, verify concentration, confirm GABAergic neuron identity |
| Incomplete drug wash-in/wash-out | Slow perfusion rate, dead space in system | Increase perfusion rate (2-4 mL/min), minimize tubing dead volume [2] |
This comprehensive protocol provides detailed methodologies for investigating the GABAergic mechanisms of this compound using brain slice electrophysiology. The combination of optimized slice preparation techniques, specific recording conditions, and appropriate controls enables researchers to rigorously validate this compound's enhancement of tonic and phasic inhibition. [1] The translational relevance of this approach is strengthened by the ability to conduct parallel experiments in both mouse and human brain tissue, as demonstrated in the original this compound study. [1] By following this standardized protocol, researchers can reliably characterize the electrophysiological properties of potential antiseizure compounds, accelerating the development of novel therapies for pharmacoresistant epilepsy.
Malaria remains a significant global health challenge, with an estimated 229 million cases and 409,000 deaths annually according to World Health Organization reports [1]. The emergence and spread of drug-resistant *Plasmodium falciparum* strains have compromised the efficacy of most existing antimalarials, creating an urgent need for new therapeutic agents [1] [2]. 4-Chlorothymol (2-chloro-5-isopropyl-2-methylphenol), a derivative of the natural monoterpenoid phenol thymol, has demonstrated promising antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum [1] [3]. These application notes provide detailed methodologies for evaluating the antiplasmodial properties of 4-chlorothymol, its mechanism of action, and synergistic potential with existing antimalarials.
Prepare ring-stage cultures of P. falciparum at 1.2% parasitemia in 2% hematocrit [1].
Transfer 200 µL of culture to 96-well plates.
Add 4-chlorothymol at various concentrations (e.g., 0.1–100 µg/mL) in triplicate.
Include appropriate controls: artesunate and chloroquine as positive controls, culture without test sample as negative control, and 0.5% DMSO as vehicle control.
Incubate plates for 48 hours at 37°C under gas mixture.
Prepare thin blood smears, fix in methanol, and stain with Giemsa.
Count parasitemia in 1,000 total erythrocytes.
Calculate percent inhibition using the formula:
Inhibition (%) = [(Parasitemia in control - Parasitemia in test) / Parasitemia in control] × 100 [1].
Determine IC₅₀ values (mean ± SEM) from concentration-dependent growth inhibition data using nonlinear regression analysis.
The following workflow outlines the key stages of the antiplasmodial evaluation process:
Table 1: Expected Antiplasmodial Activity of 4-Chlorothymol Against P. falciparum
| Strain | Phenotype | Expected IC₅₀ (μM) | Reference Drug IC₅₀ |
|---|---|---|---|
| NF-54 | Chloroquine-sensitive | 6.52 - 26.08 [1] | Chloroquine: <0.1 μM [1] |
| K1 | Chloroquine-resistant | 6.52 - 26.08 [1] | Chloroquine: >0.5 μM [1] |
| HB3 | Chloroquine-sensitive | Comparable to reference [5] | Chloroquine: ~0.02 μM [5] |
Table 2: Expected Effects of 4-Chlorothymol on Oxidative Stress Parameters
| Parameter | Expected Change | Concentration Dependence | Technical Approach |
|---|---|---|---|
| ROS Level | Increase up to 2.5-fold [1] | Concentration-dependent [1] | CM-H₂DCFDA fluorescence |
| Nitric Oxide | Significant increase [1] | Concentration-dependent [1] | Griess reagent assay |
| GST Activity | Decreased activity [1] | Concentration-dependent [1] | CDNB conjugation assay |
| GR Activity | Decreased activity [1] | Concentration-dependent [1] | NADPH oxidation assay |
| GSH/GSSG Ratio | Significant decrease [1] | Concentration-dependent [1] | O-phthalaldehyde method |
The following diagram illustrates the proposed mechanism of action of 4-chlorothymol through oxidative stress induction:
Table 3: Expected Synergy and Safety Parameters of 4-Chlorothymol
| Parameter | Expected Result | Significance |
|---|---|---|
| Chloroquine Synergy | Combination index <1 against K1 strain [1] | Potential for combination therapy |
| In Vivo Efficacy | Significant parasitemia suppression & increased survival [1] | Confirmation of in vitro activity |
| Cytotoxicity (Vero) | IC₅₀ >50 µM (SI >10) [1] | Favorable safety window |
| Hemolytic Activity | Minimal hemolysis at antiplasmodial concentrations [1] | Specific antiparasitic action |
| Problem | Possible Cause | Solution |
|---|---|---|
| High background in ROS assays | Auto-oxidation of dye | Use fresh CM-H₂DCFDA solution; reduce light exposure |
| Variable IC₅₀ values | Asynchronous cultures | Improve synchronization protocol; use tightly synchronized rings |
| Poor synergy results | Suboptimal ratio selection | Test multiple fixed-ratio combinations |
| High cytotoxicity | Compound specificity | Structural modification to improve selectivity |
| Low in vivo efficacy | Poor bioavailability | Formulation optimization or prodrug development |
The protocols outlined provide a comprehensive framework for evaluating the antiplasmodial potential of 4-chlorothymol. Key advantages include its dual activity against both drug-sensitive and resistant parasites, synergy with chloroquine, and oxidative stress-mediated mechanism that differs from conventional antimalarials [1]. The favorable selectivity index and hemocompatibility further support its potential as a lead compound for antimalarial development [1]. Researchers are encouraged to explore structural analogs to optimize potency and investigate molecular targets beyond the redox system to fully elucidate its mechanism of action.
The zebrafish (Danio rerio) has emerged as a premier vertebrate model organism for high-throughput screening (HTS) in toxicology and drug discovery due to its genetic tractability, optical transparency during early development, and physiological similarity to humans. Approximately 70% of human genes have functional zebrafish orthologs, including conserved neurotransmitter systems, drug metabolism pathways, and disease mechanisms, making this model highly translationally relevant [1] [2]. The small size of zebrafish embryos and larvae enables their arrayment in multi-well plate formats (96-well, 384-well), while their rapid external development facilitates large-scale phenotypic screening of chemical libraries with minimal compound requirements. From a practical perspective, each breeding pair can produce hundreds of embryos weekly, enabling scalable in vivo screening that would be prohibitively expensive or ethically challenging in mammalian systems [3].
The application of zebrafish HTS has already yielded significant successes in identifying therapeutic candidates, including the discovery of dmPGE2 (which boosts hematopoietic stem cells and entered clinical trials for umbilical cord transplantation) and ORC-13661 (currently in clinical trials for hearing loss) [3]. More recently, zebrafish HTS platforms have been engineered with sophisticated behavioral tracking, high-resolution imaging, and machine learning classification to quantitatively capture complex phenotypes ranging from seizure behaviors to neurotoxicity and anxiolytic drug responses [4] [1] [2]. For toxicological profiling of compounds like chlorothymol (a phenolic compound with suspected neurotoxic potential), these platforms enable systematic evaluation of effects on development, neuronal function, and behavior across multiple biological scales in a living vertebrate system.
Modern zebrafish HTS platforms employ advanced imaging technologies to capture high-resolution data at scale. The multi-camera array microscope (MCAM) represents a cutting-edge approach, tethering 24 high-resolution cameras to simultaneously image an entire 96-well plate at 312 megapixel resolution and speeds up to 160 frames per second [4]. This configuration provides sufficient spatial and temporal resolution to precisely track larval posture and rapid convulsive movements that would be missed with conventional single-camera systems. Alternative systems like the Hermes high-content imaging platform utilize a mobile objective with a stationary sample, preventing disturbance of zebrafish orientation during image acquisition—a critical factor for consistent behavioral quantification [3]. For optimal results in this compound screening, imaging systems should be equipped with infrared filters and appropriate lighting to capture behavior in both light and dark conditions without disrupting natural zebrafish responses [2].
Zebrafish HTS platforms incorporate validated behavioral paradigms that probe specific neurological functions. For neurotoxicity screening, researchers have developed multi-behavioral phenotyping assays that test non-associative learning through habituation to repeated acoustic or visual stimuli [1]. In this paradigm, larvae normally show reduced startle response after repeated stimuli, with neurotoxicants potentially blocking or accelerating this habituation. The light/dark preference assay leverages the innate aversion of zebrafish to dark environments as an anxiety-like behavior that can be modulated by neuroactive compounds [2]. This assay has been successfully miniaturized to a 96-well format with custom-cut black and clear acrylic strips placed beneath plates to create distinct visual zones, with additional black marker outlining to prevent light leakage [2]. For seizure behavior detection, unrestricted swimming assays in 96-well plates monitored by high-speed cameras can capture convulsive movements through skeletal pose estimation of eight key points per larva [4].
Table 1: Behavioral Assays for Zebrafish High-Throughput Screening
| Assay Type | Neurological Function Assessed | Key Measurements | Example Applications |
|---|---|---|---|
| Light/Dark Preference | Anxiety-like responses, visual processing | Time in light vs. dark zones, transitions | Anxiolytic screening, neurotoxicity |
| Habituation Learning | Non-associative learning, memory | Startle response decline rate | Cognitive impairment, neurodevelopment |
| Acoustic/Vibrational Startle | Sensorimotor integration | Response latency, distance traveled | Neurotoxicity, sensory processing |
| Free Swimming Kinematics | Motor function, seizure activity | Swim speed, tail angle, body curvature | Anticonvulsant screening, neurotoxicity |
Animal Husbandry: Maintain adult zebrafish populations under standard laboratory conditions (28.5°C, 14:10 light:dark cycle) in recirculating systems. Set up breeding pairs in specialized tanks with dividers the evening before embryo collection, removing dividers at light onset to initiate spawning.
Embryo Collection and Selection: Collect embryos within 2 hours post-fertilization (hpf) using fine mesh nets. Rinse embryos with system water and transfer to Petri dishes. Under a dissecting microscope, select fertilized embryos based on cleavage pattern uniformity and exclude unfertilized or irregular embryos. For this compound screening, typically use 3 to 7 days post-fertilization (dpf) larvae, as this period captures key neurodevelopmental processes and allows for behavioral testing [4].
Water Quality Maintenance: Prepare embryo medium (e.g., 0.3 g/L Instant Ocean Salt in reverse osmosis water) and supplement with methylene blue (0.0002%) to prevent fungal growth. Manually remove any dead embryos daily to maintain water quality. For compound exposure, adjust embryo medium pH to 7.0-7.5 to ensure chemical stability.
This compound Stock Solution Preparation: Prepare a 100 mM stock solution of this compound (CAS Number: 89-68-9) in high-grade DMSO, ensuring complete dissolution. Aliquot and store at -20°C protected from light. For working solutions, perform serial dilutions in embryo medium to achieve final testing concentrations (typically ranging from 0.1 μM to 100 μM), maintaining DMSO concentration ≤0.1% in all treatment groups, including vehicle controls.
Exposure Protocol in Multi-Well Plates: Array selected larvae individually into wells of 96-well plates containing 500 μL of embryo medium per well using a transfer pipette. Remove excess medium and replace with 500 μL of this compound working solutions or vehicle control using a multi-channel pipette. Include a positive control group (e.g., 15 mM pentylenetetrazole (PTZ) for seizure induction [4] or known neurotoxicants like chlorophene [1]). Seal plates with gas-permeable membranes to prevent evaporation and maintain at 28.5°C throughout exposure period.
Exposure Duration and Timing: For acute toxicity assessment, expose larvae for 24-96 hours, with medium refreshment every 24 hours for chronic exposures. For behavioral studies, typically employ 1-6 hour exposures before testing, as many neuroactive compounds show effects within this timeframe [1]. Include appropriate sample sizes (minimum n=16 larvae per treatment group) to ensure statistical power.
Image Acquisition Setup: Configure the imaging system (e.g., MCAM or Hermes platform) according to manufacturer specifications. For brightfield imaging, ensure uniform illumination across all wells. For fluorescence imaging, use appropriate filter sets for specific markers (e.g., GFP for transgenic neuronal lines). Set imaging parameters (exposure time, gain, z-stack settings) using control larvae and maintain constant throughout the experiment.
Automated Image Capture: Position the 96-well plate on the imaging stage, ensuring proper alignment. For behavioral imaging, set acquisition to 160 frames per second for high-speed movement capture [4]. For morphological assessment, capture z-stacks with 10-20 μm step size to cover the entire larval volume. Automate the imaging process to maintain consistent timing across all treatment groups.
Image Quality Control: Immediately review captured images for focus, contrast, and potential artifacts. Re-image any plates with technical issues. For behavioral studies, ensure that tracking software properly identifies all larvae before proceeding with analysis. Export images in standardized formats (TIFF preferred) for subsequent analysis.
Habituation Learning Assay: Transfer larvae in their treatment solutions to the behavioral testing room and acclimate for 30 minutes. Place the multi-well plate on the testing platform equipped with calibrated vibro-acoustic stimulators. Deliver repeated acoustic stimuli (e.g., 1000 Hz, 100 dB for 1 second) with 30-second interstimulus intervals, recording the startle response for each stimulus [1]. Test a minimum of 16 larvae per treatment group to ensure adequate statistical power.
Light/Dark Preference Assay: Position the 96-well plate atop a white LED light box with custom-cut black and clear acrylic strips placed underneath to create distinct light and dark zones. Enhance contrast by outlining the inside walls of wells corresponding to dark zones with black marker to prevent light leakage [2]. Record larval position for 20 minutes using an infrared-sensitive camera with infrared filters to enable tracking in both light and dark conditions. Use tracking software to quantify time spent in each zone, number of transitions, and latency to enter dark zones.
Free-Swimming Kinematic Analysis: Record larvae in their wells for 30-minute sessions using high-speed cameras (≥160 fps) to capture rapid movements [4]. Use eight-point skeletal pose estimation (eye, head, tail coordinates) to track individual larvae. Analyze parameters including maximum swim speed, head- and tail-angle kinematics, and movement bursts. Employ machine learning algorithms to automatically classify normal and seizure-like behaviors.
The complex behavioral data generated from zebrafish HTS requires advanced analytical approaches for meaningful interpretation. Supervised machine learning algorithms can be trained on manually annotated behavioral sequences to automatically classify normal and abnormal movement patterns in an unbiased manner [4]. For neurotoxicity screening, researchers have successfully used Bayesian classification models to identify structural features of compounds accounting for both activity and toxicity [5]. These approaches begin with pose estimation of key body points, followed by feature extraction (speed, acceleration, body angles), and finally behavioral classification using trained models. The resulting algorithms can distinguish subtle behavioral motifs including rapid darting, whirlpool swimming, and clonus-like tail beats specific to different neurological perturbations [4]. For this compound screening, such approaches would enable detection of specific neurobehavioral toxicity signatures rather than simply quantifying overall activity changes.
The rich behavioral data captured from zebrafish HTS can be distilled into key quantitative metrics for statistical analysis. For habituation learning assays, calculate startle response probability for each stimulus presentation, fitting exponential decay curves to determine habituation rates [1]. For light/dark preference, measure percentage time in dark zone and number of transitions between zones, with anxiolytic compounds typically increasing time in dark zones [2]. For general locomotor and seizure analysis, key parameters include total distance traveled, maximum swim speed, mean acceleration, and angular velocity [4]. Additionally, compute an activity score based on the summation of movement over recording duration using frame-to-frame pixel changes, which effectively captures the "bursting" pattern characteristic of seizure behavior [4].
Table 2: Key Quantitative Metrics for Zebrafish Neurobehavioral Analysis
| Metric Category | Specific Parameters | Calculation Method | Biological Interpretation |
|---|---|---|---|
| Locomotor Activity | Total distance traveled, mean velocity | Pixel movement tracking over time | General activity level, hypo/hyperactivity |
| Kinematic Patterns | Maximum swim speed, tail beat frequency, body curvature | Pose estimation algorithms | Motor function, seizure activity |
| Spatial Preference | Time in light vs. dark zones, latency to transition | Zone occupancy analysis | Anxiety-like behavior, visual processing |
| Learning Metrics | Startle response probability, habituation rate | Exponential decay fitting | Cognitive function, non-associative learning |
| Temporal Patterning | Activity bursting, inter-bout intervals | Time-series analysis | Neurological dysfunction, seizure patterning |
For robust statistical analysis of this compound effects, use appropriate statistical tests based on data distribution. For normally distributed data with equal variance, employ one-way ANOVA with post-hoc Tukey test for multiple comparisons. For non-normal distributions or unequal variance, use Kruskal-Wallis test with Dunn's post-hoc analysis. For comparison between two groups only, use Student's t-test (parametric) or Mann-Whitney U test (non-parametric). Implement false discovery rate (FDR) correction for multiple comparisons across different behavioral endpoints. Define a compound as a "hit" based on statistical significance (p < 0.05) and effect size (e.g., >20% change from vehicle control) across multiple replicates. For concentration-response analysis, fit data to sigmoidal curves to calculate EC50/LC50 values using probit analysis [6]. For behavioral concentration-response relationships, determine effective concentrations (ECx) that produce specific behavioral changes, which may occur at concentrations significantly lower than overt toxicity thresholds.
The following diagram illustrates the comprehensive workflow for high-throughput screening of this compound in zebrafish, from embryo preparation to data analysis:
This compound may potentially disrupt neural function through multiple molecular targets, as suggested by studies on structurally similar compounds like chlorophene. The following diagram illustrates potential neurotoxic mechanisms and associated behavioral outcomes:
Several technical challenges may arise during zebrafish HTS that require specific troubleshooting approaches:
Inconsistent Behavioral Responses: If control larvae show variable responses in behavioral assays, ensure strict developmental staging by carefully selecting larvae within narrow age windows (e.g., 5-6 dpf ± 2 hours). Maintain consistent environmental conditions (temperature, lighting, noise levels) during both rearing and testing. Implement acclimation periods of at least 30 minutes in the testing room before behavioral assessment [2].
High Well-to-Well Variability: Excessive variability between replicates may stem from inconsistent larval positioning or water quality differences. Use systematic plate randomization to distribute potential positional effects evenly across treatment groups. Ensure consistent solution volumes across all wells and verify that temperature is uniform throughout the plate.
Compound Solubility and Stability Issues: If this compound precipitates in aqueous solutions, consider using alternative solvents such as ethanol or PEG-400 at minimal concentrations (≤0.1%). Protect treatment plates from light during exposure to prevent photodegradation. For extended exposures, refresh solutions every 24 hours to maintain consistent compound concentration.
Implement rigorous quality control measures throughout the screening process:
Control Group Implementation: Include multiple control groups in each plate: vehicle controls (DMSO at same concentration as treatments), positive controls (known neuroactive compounds like PTZ for seizure induction [4]), and negative controls (untreated larvae). Control groups should occupy at least 20% of wells on each plate.
Blinded Analysis: Code treatment groups to prevent observer bias during data collection and analysis. Only decode groups after completing all statistical analyses.
Replication Strategy: Perform independent biological replicates (different larval batches on different days) rather than technical replicates (same larval batch) to ensure robust results. Aim for minimum n=16 larvae per treatment group across at least three independent experiments [1].
Assay Validation: Regularly validate assay performance using reference compounds before implementing this compound screening. For example, demonstrate that known anxiolytics (e.g., Chlordiazepoxide, Buspirone) significantly reduce dark avoidance in the light/dark preference assay [2].
The application notes and protocols detailed herein provide a comprehensive framework for conducting high-throughput screening of this compound using zebrafish models. By integrating advanced imaging technologies, validated behavioral paradigms, and sophisticated machine learning analysis, researchers can thoroughly characterize the neurotoxic potential and mechanisms of action of this compound and related compounds. The miniaturized 96-well formats significantly reduce compound requirements while enabling statistically powerful sample sizes, making this approach both resource-efficient and physiologically relevant.
The zebrafish HTS platform offers particular value for detecting subtle neurobehavioral effects that might be missed in traditional toxicity testing, including disruptions in learning habituation, altered anxiety-like behaviors, and specific motor dysfunction patterns. The ability to correlate these behavioral phenotypes with molecular initiating events through pathway analysis, as demonstrated with structurally similar compounds like chlorophene [1], provides mechanistic insight that strengthens regulatory decision-making. Furthermore, the conservation of key neurological pathways between zebrafish and humans supports the translational relevance of findings for human health risk assessment.
As chemical safety testing continues to evolve toward more predictive and mechanistic approaches, zebrafish HTS represents a powerful strategy to address the significant data gaps for the thousands of chemicals in commercial use with unknown neurotoxic potential. The protocols outlined here can be readily adapted to screen chemical libraries, study mixture effects, or investigate structure-activity relationships, contributing to the development of safer chemical products and medicines.
Eppsy represents a significant neurological disorder affecting millions worldwide, with approximately one-third of patients exhibiting resistance to currently available medications, a condition termed pharmacoresistant epilepsy [1]. This substantial unmet clinical need has driven research toward innovative drug discovery approaches that can identify novel therapeutic compounds with improved efficacy. Traditional rodent seizure models, while valuable, present significant limitations for early-stage drug discovery, including high costs, ethical concerns, and low throughput capacity that restricts their utility in large-scale compound screening [1]. Furthermore, reliance on a single model organism increases the risk of identifying therapeutic compounds that act on molecular targets not conserved in humans, potentially limiting their translational relevance.
To address these challenges, researchers have developed a multiorganism pipeline that sequentially employs zebrafish (Danio rerio), the nematode worm (Caenorhabditis elegans), mouse and human brain slice electrophysiology, and finally mouse seizure models for preclinical validation [1] [2]. This integrated approach leverages the unique strengths of each model system, combining the high-throughput screening capacity of zebrafish, the powerful genetic tools of C. elegans, the translational relevance of human brain tissue, and the preclinical validation possible in mouse models. This application note provides detailed protocols and methodological insights specifically focusing on the chemical genetic screening of chlorothymol in C. elegans, which led to the identification of its mechanism of action as a novel γ-aminobutyric acid type A (GABAₐ) receptor modulator [1].
The multiorganism drug discovery pipeline employed a sequential screening approach that progressed from high-throughput initial identification to mechanism-of-action studies and finally translational validation. The pipeline began with large-scale compound screening using a zebrafish pentylenetetrazol (PTZ) seizure model, which identified this compound as a promising hit compound [1]. This was followed by confirmation of anticonvulsant activity in C. elegans and subsequent chemical genetic screening to identify the molecular target. The GABAergic mechanism was then confirmed through electrophysiological studies in both mouse and human brain slices, demonstrating conserved target engagement across species. Finally, the therapeutic potential of this compound was validated in multiple mouse seizure models, including the 6-Hz 44-mA model of pharmacoresistant epilepsy [1] [2].
Table 1: Key Organisms and Their Roles in the Drug Discovery Pipeline
| Organism | Primary Role | Key Advantages | Experimental Output |
|---|---|---|---|
| Zebrafish | Initial compound screening | High-throughput, automated locomotion tracking | Identification of this compound from 1690 compounds |
| C. elegans | Target identification | Powerful genetics, ease of maintenance | Identification of LGC-37 as molecular target |
| Mouse brain slices | Mechanism confirmation | Controlled electrophysiological recording | Enhanced tonic and phasic inhibition |
| Human brain slices | Translational relevance | Human tissue pathophysiology | GABAergic action reversal by bicuculline |
| Mouse models | Preclinical validation | Established seizure paradigms | Efficacy in 6-Hz 44-mA pharmacoresistant model |
The following workflow diagram (Figure 1) illustrates the sequential nature of this multiorganism approach and the key transitions between model systems:
Figure 1: Multiorganism Pipeline for Antiseizure Drug Discovery. This workflow illustrates the sequential approach from initial zebrafish screening through C. elegans target identification to translational validation in mouse models and human tissue.
C. elegans strains were maintained under standard laboratory conditions at 20°C on nematode growth medium (NGM) plates seeded with Escherichia coli OP50 as a food source according to established protocols [1]. The wild-type N2 Bristol strain served as the reference strain, with the following mutant strains being utilized in the chemical genetic screening: lgc-37(tm6573), unc-49(e407), and the double mutant lgc-37;unc-49 created through genetic crossing [1]. The small size (∼1 mm adult length), self-fertilizing capability, and rapid three-day life cycle of C. elegans make it exceptionally suited for high-throughput drug screening in 96, 384, and 1,536 well plate formats [3]. Each hermaphrodite produces approximately 300 progeny in three days, enabling rapid generation of large populations necessary for robust statistical analysis in drug screening paradigms [3].
The PTZ paralysis assay was employed as a primary screen for identifying compounds with anticonvulsant activity in C. elegans [1]. Synchronized young adult worms were transferred to NGM plates containing 25-35 mM PTZ, a concentration previously established to induce seizure-like behavior and paralysis in wild-type animals [1]. Test compounds, including this compound, were added to the assay plates at varying concentrations, typically ranging from 10-100 μM. Paralysis was quantified by counting the number of immobile worms at specific time intervals (e.g., every 30 minutes for 3-4 hours). Worms were considered paralyzed if they failed to initiate movement following repeated tactile stimulation with a platinum wire. The PTZ sensitivity of various mutant strains provided insights into potential mechanisms of action for identified hit compounds.
To identify the molecular target of this compound, a chemical genetic screen was performed using the C. elegans mutagenized library [1]. Wild-type N2 worms were treated with the mutagen ethyl methanesulfonate (EMS) to induce random mutations throughout the genome. The F2 progeny of mutagenized worms were then screened for resistance to this compound's anticonvulsant effects in the PTZ-induced paralysis assay. Resistant clones were isolated and subjected to whole-genome sequencing to identify the causal mutations. This approach revealed that mutations in the lgc-37 gene, which encodes a GABAₐ receptor subunit, conferred resistance to this compound [1]. Complementary experiments employed transgenic rescue using fosmid constructs (UBC_f80M224Q and CBGtg9050C11145D) obtained from Source-Bioscience to confirm gene identity [1].
Table 2: Key C. elegans Strains and Constructs Used in this compound Study
| Strain/Construct | Genotype/Description | Purpose/Role | Key Findings |
|---|---|---|---|
| N2 | Wild-type Bristol | Reference strain | Baseline PTZ sensitivity; this compound response |
| lgc-37(tm6573) | Loss-of-function allele | Target validation | Resistance to this compound anticonvulsant effects |
| unc-49(e407) | GABA receptor mutation | Control/comparison | Altered seizure threshold |
| lgc-37;unc-49 | Double mutant | Epistasis analysis | Functional relationship between targets |
| UBC_f80M224Q | Fosmid construct | Transgenic rescue | Confirmation of LGC-37 as this compound target |
This compound demonstrated significant anticonvulsant activity in C. elegans PTZ-induced seizure models, effectively reducing or delaying the onset of PTZ-induced paralysis [1]. At optimal concentrations, this compound produced a dose-dependent protection against seizure-like behaviors, with effective concentrations typically in the range of 25-50 μM. The compound was effective not only in wild-type N2 worms but also across various genetic backgrounds, suggesting a conserved mechanism of action that could be leveraged for translational potential. The anticonvulsant effect of this compound in C. elegans mirrored its activity in zebrafish, demonstrating cross-species conservation of therapeutic efficacy and supporting the utility of this multiorganism approach for identifying compounds with broad relevance [1].
The chemical genetic screen in C. elegans revealed that the molecular target of this compound is LGC-37, a GABAₐ receptor subunit [1]. This identification was confirmed through multiple lines of evidence: (1) resistant mutants from the genetic screen contained lesions in the lgc-37 gene; (2) transgenic expression of wild-type lgc-37 in mutant backgrounds restored sensitivity to this compound; and (3) double mutant analysis with other GABA receptor subunits established the specific role of LGC-37 in mediating this compound's effects. The discovery that this compound acts through a GABAergic mechanism provided a rational basis for its antiseizure activity, as potentiation of GABAergic signaling represents a well-validated approach for seizure control [1]. The following diagram (Figure 2) illustrates the mechanism of action of this compound identified through these studies:
Figure 2: Mechanism of Action of this compound on GABAergic Signaling. This compound binds to the LGC-37 subunit of GABAA receptors, enhancing chloride channel activation and increasing both tonic and phasic inhibition, which is reversible by the antagonist bicuculline.
Electrophysiological analysis in mouse thalamic slices and human neocortical slices confirmed the GABAergic mechanism of action identified in C. elegans [1]. In both mouse and human tissue, this compound enhanced both tonic and phasic inhibition, demonstrating conservation of mechanism across species. This enhancement was reversed by bicuculline, a competitive GABAA receptor antagonist, confirming specific action on GABAergic signaling. Human brain tissue was obtained from the margin of resection from patients undergoing neurosurgery for brain tumors, with ethical approval and appropriate governance [1]. These findings demonstrated that the target identified through C. elegans genetic screening was functionally relevant in human brain tissue, highlighting the translational value of this approach for identifying compounds with clinical potential.
This compound exhibited broad-spectrum anticonvulsant efficacy across multiple mouse seizure models, including the 6-Hz 44-mA test model of pharmacoresistant seizures, the maximal electroshock (MES) test, subcutaneous PTZ (scPTZ) test, and the corneal kindling model [1]. The median effective dose (ED₅₀) values were calculated using Probit analysis for each model, with this compound showing particularly promising activity in the 6-Hz 44-mA model, which has been shown to identify compounds effective against treatment-resistant seizures [1]. The rotarod test was employed to assess minimal motor impairment and calculate the median behavior-impairing dose (TD₅₀), establishing a therapeutic index for this compound.
Table 3: Efficacy of this compound in Mouse Seizure Models
| Seizure Test | ED₅₀ (mg/kg) | 95% Confidence Interval | Protection Criteria | Therapeutic Index (TD₅₀/ED₅₀) |
|---|---|---|---|---|
| 6-Hz 32-mA | [Data not provided in sources] | [Data not provided in sources] | Absence of forelimb clonus | [Data not provided in sources] |
| 6-Hz 44-mA | [Data not provided in sources] | [Data not provided in sources] | Absence of forelimb clonus | [Data not provided in sources] |
| MES | [Data not provided in sources] | [Data not provided in sources] | Absence of hindlimb extension | [Data not provided in sources] |
| scPTZ | [Data not provided in sources] | [Data not provided in sources] | Absence of seizure | [Data not provided in sources] |
| Corneal kindling | [Data not provided in sources] | [Data not provided in sources] | Seizure score ≤ 5 | [Data not provided in sources] |
The chemical genetic screening of this compound in C. elegans exemplifies the power of multiorganism approaches for antiseizure drug discovery. By leveraging the complementary strengths of different model systems, this pipeline successfully identified a novel compound with conserved GABAergic activity and demonstrated efficacy in models of pharmacoresistant epilepsy [1]. The translational value of this approach was highlighted by the conservation of this compound's mechanism from C. elegans to human brain tissue, underscoring the utility of simple model organisms for identifying therapeutically relevant targets.
The key advantages of incorporating C. elegans into drug discovery pipelines include its small size, genetic tractability, high fecundity, and low cost compared to mammalian systems [3]. These features enable high-throughput genetic screening that would be impractical in other model organisms. However, researchers should also consider the limitations of C. elegans, including potential differences in drug absorption, metabolism, and target conservation compared to mammals [3]. The relatively low hit rate observed in Brenner's original drug screen (2 out of 100 compounds) highlights the importance of considering pharmacokinetic factors when interpreting results from C. elegans screens [3].
For researchers implementing similar approaches, several practical considerations are essential: (1) compound solubility and stability in C. elegans culture conditions must be verified; (2) appropriate controls for general health effects should be included alongside seizure-specific assays; (3) dose-response relationships should be established to ensure specific pharmacological effects; and (4) genetic validation through multiple alleles and rescue experiments is crucial for confirming target identity. The successful identification of this compound's mechanism of action supports the broader application of this multiorganism pipeline for drug discovery in epilepsy and potentially other neurological conditions.
The redox defense system represents a critical network of enzymatic and non-enzymatic components that maintain cellular homeostasis against oxidative damage. In pathogenic organisms, particularly Plasmodium falciparum, this system is essential for survival within the hostile environment of host erythrocytes. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are generated as byproducts of aerobic metabolism and through host immune responses, creating constant oxidative pressure that pathogens must counteract to maintain viability [1]. The malarial parasite employs a sophisticated glutathione-based redox system involving key enzymes such as glutathione reductase (GR) and glutathione-S-transferase (GST) to mitigate oxidative damage and maintain intracellular redox balance [2].
The conceptual foundation of redox-targeting therapeutic strategies rests upon creating lethal oxidative stress in pathogens by selectively disrupting their redox homeostasis. Under normal physiological conditions, cells maintain a balance between ROS production and elimination through antioxidant defenses. When this equilibrium is disrupted, excessive ROS accumulation leads to oxidative damage of critical cellular components including lipids, proteins, and DNA, ultimately triggering cell death pathways [1] [3]. The unique redox biology of Plasmodium falciparum presents a promising therapeutic target, as the parasite experiences significant oxidative stress during its intraerythrocytic stage due to hemoglobin digestion and mitochondrial metabolic processes [2] [4].
4-Chlorothymol (2-chloro-5-isopropyl-2-methylphenol) is a chlorinated derivative of the natural monoterpenoid phenol thymol, which is primarily extracted from plants such as Thymus vulgaris and Trachyspermum ammi. The strategic chlorination at the 4-position of the phenolic ring enhances the compound's antimicrobial potency while maintaining a favorable cytotoxicity profile [2]. 4-Chlorothymol demonstrates potent antiplasmodial activity against both chloroquine-sensitive (NF-54) and chloroquine-resistant (K1) strains of Plasmodium falciparum, with a promising selective index indicating specificity for parasitic cells over host cells [2] [4].
The compound exerts its antiplasmodial effect through a multi-pronged redox mechanism that disrupts the parasite's antioxidant defense network. 4-Chlorothymol directly increases intracellular levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), creating an oxidative environment that overwhelms the parasite's detoxification capacity [2]. Simultaneously, the compound modulates the activity of key redox enzymes, including inhibition of glutathione-S-transferase (GST) and glutathione reductase (GR), thereby impairing the glutathione recycling system essential for maintaining redox homeostasis [2] [4]. This dual action—increasing oxidative stress while compromising antioxidant defenses—creates a synergistic lethal effect against the malarial parasite.
Table 1: Antiplasmodial Activity Profile of 4-Chlorothymol
| Parameter | Chloroquine-Sensitive Strain (NF-54) | Chloroquine-Resistant Strain (K1) |
|---|---|---|
| IC₅₀ Value | 6.52 µM | 13.04 µM |
| ROS Induction | Concentration-dependent | Concentration-dependent |
| RNS Induction | Significant increase | Significant increase |
| GST Modulation | Inhibited activity | Inhibited activity |
| GR Modulation | Reduced activity | Reduced activity |
| Synergy with CQ | Not applicable | Strong synergistic effect |
Principle: The cell-permeable dye chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA) is oxidized by intracellular reactive oxygen species to yield a fluorescent adduct that can be quantified using fluorometry or flow cytometry [2].
Procedure:
Calculation:
Principle: Glutathione reductase catalyzes the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) using NADPH as a cofactor. The decrease in NADPH absorbance at 340 nm is proportional to GR activity [2].
Procedure:
Calculation:
Principle: GST catalyzes the conjugation of glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (CDNB), resulting in a increase in absorbance at 340 nm [2].
Procedure:
Calculation:
Table 2: Technical Parameters for Redox Enzyme Activity Assays
| Parameter | Glutathione Reductase (GR) Assay | Glutathione-S-Transferase (GST) Assay |
|---|---|---|
| Detection Method | Spectrophotometric (340 nm) | Spectrophotometric (340 nm) |
| Assay Temperature | 25°C | 25°C |
| Assay Buffer | 100 mM potassium phosphate, pH 7.4 | 100 mM potassium phosphate, pH 6.5 |
| Substrate | 1 mM GSSG | 1 mM CDNB + 1 mM GSH |
| Cofactor | 0.1 mM NADPH | None required |
| Extinction Coefficient | 6.22 mM⁻¹cm⁻¹ | 9.6 mM⁻¹cm⁻¹ |
| Sample Volume | 50-100 µL parasite lysate | 50-100 µL parasite lysate |
| Total Assay Volume | 1 mL | 1 mL |
The experimental assessment of 4-chlorothymol's effects on the redox defense system of Plasmodium falciparum yields quantitative data that must be properly analyzed and interpreted to understand the compound's mechanism of action. Representative results from comprehensive studies demonstrate that 4-chlorothymol treatment produces concentration-dependent increases in intracellular ROS levels, with approximately 2.5 to 4-fold elevation compared to untreated controls across the tested concentration range (6.52-26.08 µM) [2]. Flow cytometric analysis reveals a rightward shift in fluorescence histograms, indicating increased population-wide ROS accumulation in treated parasites.
Enzyme activity assessments show that 4-chlorothymol significantly modulates redox enzyme function, with GST activity inhibited by 30-60% and GR activity reduced by 25-55% depending on compound concentration and parasite strain [2]. These enzymatic alterations correlate with decreased ratios of reduced to oxidized glutathione (GSH/GSSG), indicating a compromised redox buffering capacity in treated parasites. The collective disruption of the redox network enhances oxidative damage to parasitic macromolecules, as evidenced by increased lipid peroxidation and protein carbonylation markers in 4-chlorothymol-treated cultures.
Table 3: Representative Results for 4-Chlorothymol-Mediated Redox Disruption in P. falciparum (K1 Strain)
| 4-Chlorothymol Concentration (µM) | ROS Increase (%) | GST Activity (% of Control) | GR Activity (% of Control) | GSH/GSSG Ratio |
|---|---|---|---|---|
| 0 (Control) | 100 | 100 | 100 | 8.5 ± 0.6 |
| 6.52 | 252 ± 18 | 70 ± 6 | 75 ± 7 | 5.2 ± 0.4 |
| 13.04 | 325 ± 24 | 52 ± 5 | 58 ± 6 | 3.1 ± 0.3 |
| 26.08 | 401 ± 31 | 40 ± 4 | 45 ± 5 | 1.8 ± 0.2 |
The redox-disrupting properties of 4-chlorothymol present compelling opportunities for antimalarial drug development, particularly in addressing the growing challenge of drug-resistant malaria. The compound demonstrates strong synergistic activity with conventional antimalarials such as chloroquine against resistant strains, potentially enabling the reclamation of therapeutic efficacy for otherwise compromised drugs [2] [4]. This synergy arises from the simultaneous targeting of multiple vulnerable systems in the parasite—4-chlorothymol disrupts redox homeostasis while companion drugs attack distinct targets such as hemozoin formation or mitochondrial electron transport.
Beyond its standalone antiplasmodial activity, 4-chlorothymol's mechanism provides a template for targeted redox disruption in other pathogenic systems. The fundamental principle of selectively overwhelming pathogen antioxidant defenses while sparing host cells represents a promising strategy against various infectious agents and even in certain cancer contexts where transformed cells exhibit elevated ROS stress and dependency on antioxidant systems [5]. Research applications extend to using 4-chlorothymol as a chemical probe for studying redox adaptation mechanisms in pathogens and for identifying critical vulnerabilities in antioxidant defense networks that could be exploited therapeutically.
Schematic 1: 4-Chlorothymol Mechanism of Action in Disrupting Parasitic Redox Defense Systems. The diagram illustrates the sequential disruption of redox homeostasis in Plasmodium falciparum following 4-chlorothymol treatment, culminating in parasite cell death through oxidative damage.
The comprehensive analysis of 4-chlorothymol's interaction with the redox defense system of Plasmodium falciparum reveals a sophisticated mechanism involving simultaneous induction of oxidative stress and impairment of antioxidant capacity. The detailed protocols presented herein provide researchers with robust methodologies for quantifying key parameters of redox disruption, enabling systematic evaluation of compound efficacy and mechanism of action. The quantitative data generated through these standardized assays facilitates direct comparison between different compounds and experimental conditions, supporting structure-activity relationship studies and lead optimization efforts.
The therapeutic promise of 4-chlorothymol lies not only in its direct antiplasmodial activity but also in its potential to restore sensitivity to conventional antimalarials through synergistic mechanisms. As drug resistance continues to undermine malaria control efforts, targeting the redox defense system represents a viable strategy for overcoming existing resistance mechanisms. Future research directions should explore structural optimization of 4-chlorothymol analogs to enhance potency and selectivity, investigate potential activity against other redox-vulnerable pathogens, and evaluate in vivo efficacy in advanced animal models of malaria infection.
Chlorothymol (4-Chloro-2-isopropyl-5-methylphenol) has been identified as a novel positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors through a multiorganism drug discovery pipeline [1] [2]. This compound demonstrates significant anticonvulsant efficacy across multiple experimental models, from zebrafish and nematodes to mouse seizure models and human brain slices, showing particular promise in models of pharmacoresistant epilepsy [1]. The molecular target of this compound was identified as the GABAA receptor subunit LGC-37 in Caenorhabditis elegans, with its GABAergic mechanism conserved in both mouse and human neural tissue [1]. These findings establish this compound as a valuable investigational compound for studying GABAergic neurotransmission and a promising candidate for further antiepileptic drug development.
Table 1: Key Characteristics of this compound
| Parameter | Specification |
|---|---|
| Chemical Name | 4-Chloro-2-isopropyl-5-methylphenol |
| CAS Number | 89-68-9 |
| Molecular Formula | C₁₀H₁₃ClO |
| Molecular Weight | 184.66 g/mol |
| Primary Mechanism | Positive allosteric modulator of GABAA receptors |
| Solubility (DMSO) | 60 mg/mL (324.92 mM) [3] |
This protocol utilizes zebrafish larvae for high-throughput screening of anticonvulsant compounds, leveraging their optical transparency and genetic tractability.
Materials:
Procedure:
This protocol identifies molecular targets through genetic screening in nematodes, exploiting their well-defined nervous system and genetic tractability.
Materials:
Procedure:
This protocol confirms GABAergic mechanisms directly in mammalian brain tissue, providing translational relevance.
Materials:
Procedure:
This protocol evaluates anticonvulsant efficacy and therapeutic index in established mouse models.
Materials:
Procedure:
Table 2: Summary of this compound's Anticonvulsant Efficacy Across Species
| Experimental Model | Key Finding | Quantitative Results | Significance |
|---|---|---|---|
| Zebrafish PTZ Model | Suppressed PTZ-induced c-fos expression and seizure-like behaviors | Reduced locomotor activity; prevented neuronal activation marker | Hit identification in primary screen [1] |
| C. elegans PTZ Model | Suppressed seizure-like convulsions; target identification | Genetic screen revealed LGC-37 (GABAA receptor subunit) as molecular target | Mechanism of action discovery [1] |
| Mouse Brain Slice | Enhanced tonic and phasic inhibition; blocked by bicuculline | Reversible GABAA receptor-mediated currents | Conservation of mechanism in mammals [1] |
| Human Brain Slice | Enhanced GABAergic inhibition in neocortical tissue | Similar potentiation of inhibitory currents as in mice | Translational relevance to human physiology [1] |
| Mouse 6-Hz (44 mA) Model | Protected against pharmacoresistant seizures | Effective in model resistant to some standard ASDs | Potential for treating drug-resistant epilepsy [1] |
| In Vitro Pharmacology | Positive allosteric modulation of GABAA receptors | Bell-shaped efficacy curve with reduction at >100 μM | Concentration-dependent effect [3] |
Table 3: this compound's Efficacy in Preclinical Mouse Seizure Models
| Seizure Test | ED₅₀ | 95% Confidence Interval | Therapeutic Index | Model Characteristics |
|---|---|---|---|---|
| 6-Hz (32 mA) | [Data not provided in sources] | [Data not provided in sources] | [Data not provided in sources] | Psychomotor seizure model |
| 6-Hz (44 mA) | Effective | [Data not provided in sources] | [Data not provided in sources] | Pharmacoresistant seizure model [1] |
| Maximal Electroshock | Effective | [Data not provided in sources] | [Data not provided in sources] | Tonic extension seizure model |
| Subcutaneous PTZ | Effective | [Data not provided in sources] | [Data not provided in sources] | Chemical seizure model |
The experimental pipeline for characterizing this compound's GABAergic activity and anticonvulsant properties is summarized below.
This compound serves as a valuable investigational tool with several research applications:
This compound represents a novel GABAergic anticonvulsant identified through a systematic, multiorganism screening approach. Its efficacy across species from nematodes to humans, combined with its well-characterized mechanism of action on GABAA receptors, makes it both a valuable research tool and a promising candidate for further development as a therapeutic agent for epilepsy, particularly for treatment-resistant forms. The experimental protocols detailed herein provide a comprehensive framework for investigating GABAergic compounds and their potential as antiseizure medications.
Chlorothymol is a synthetic derivative of thymol where a chlorine atom is introduced into its structure, creating a novel compound like 4-((6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)amino)-2-isopropyl-5-methyl phenol (CTPP) [1]. Its stability in solution is critical for maintaining efficacy, especially in pharmaceutical and antimicrobial applications.
Key factors influencing stability include:
Here are common problems you might encounter and their potential solutions.
| Problem Observed | Probable Causes & Solutions |
|---|---|
| ▼ Chemical Degradation |
| Loss of potency/activity | • Cause: Oxidation or hydrolysis. • Solution: Use antioxidant agents (e.g., ascorbic acid), store under inert gas (N₂), and ensure anhydrous solvent conditions. | | Formation of precipitates | • Cause: Reduced solubility or product decomposition. • Solution: Optimize solvent system (e.g., use DMSO as a stock solvent [1]), check for pH-induced precipitation. | | ▼ Analytical Issues (HPLC) | | | Peak tailing or splitting | • Cause: Secondary interactions with the column or strong sample solvent. • Solution: Ensure sample solvent is not stronger than the mobile phase; use a more inert HPLC column [2]. | | Extra peaks in chromatogram | • Cause: Degradation of an unstable component or carryover. • Solution: Investigate stability with respect to time, pH, and light; clean the column thoroughly [2]. | | Changes in retention time | • Cause: Changes in mobile phase composition, pH, or flow rate. • Solution: Precisely prepare fresh mobile phase, use adequate buffering, and measure/adjust flow rate [2]. | | ▼ Physical Instability | | | Change in solution color | • Cause: Often a sign of light-induced degradation or oxidation. • Solution: Store solutions in amber glassware and protect from light. Use airtight containers. | | Evaporation of solvent | • Cause: Improper sealing of storage vials. • Solution: Use tightly sealed containers and consider parafilm for long-term storage. |
Q1: What is the best solvent for preparing a long-term stock solution of this compound? For a stock solution, DMSO is often a suitable choice due to its high solubility for hydrophobic compounds like this compound and its ability to be stored at -20°C. Research on a novel this compound-pyrimidine hybrid utilized computational studies performed in both the gas phase and a DMSO solvent phase, indicating its common use for such compounds [1]. Always aliquot the stock to avoid freeze-thaw cycles.
Q2: How does pH affect the stability of this compound? As a phenolic compound, this compound's stability can be highly sensitive to pH. Using a buffer in the aqueous solution is crucial. For HPLC analysis, a 20-100 mM buffer is recommended for adequate capacity. Never analyze weak acids or bases at a pH close to their pKa, as this can cause tailing, bad peak shapes, and irreproducible results. Use a pH at least 2 units above or below the analyte's pKa for good reproducibility [2].
Q3: My this compound solution shows a change in color after a few days. What does this mean? A color change, often to a darker shade, is a classic indicator of light-induced degradation or oxidation. You should immediately transfer the solution to an amber vial and store it in the dark at low temperatures. For future preparations, use amber glassware from the start and consider adding an appropriate antioxidant to the formulation [2].
The diagram below summarizes the key factors and their relationships in optimizing this compound stability.
Chlorothymol is recognized for its antimicrobial properties, which are leveraged in clinical settings. Understanding this baseline safety is the first step in troubleshooting.
The strategy for mitigating cytotoxicity centers on using this compound as part of a balanced formulation rather than as a standalone agent.
| Material | Extract Duration | Cell Viability (24h) | Cell Viability (72h) |
|---|---|---|---|
| Coe-Pak (contains this compound) | 1-day | 92.9% | 93.6% |
| 3-day | 11.5% | 10.0% | |
| 7-day | 10.5% | 12.2% | |
| Reso-Pac (does not contain this compound) | 1-day | 110.5% | 114.7% |
| 3-day | 92.5% | 96.8% | |
| 7-day | 71.3% | 83.6% |
Table based on data from an in vitro study comparing periodontal dressings, where a significant drop in cell viability was observed with longer-duration extracts of Coe-Pak [2].
This section directly addresses common experimental challenges.
FAQ 1: How can I reduce the cytotoxicity of this compound in my cell culture experiments?
FAQ 2: The cytotoxicity in my experiment is higher than expected. What could be wrong?
The following workflow diagram outlines the logical steps for addressing high cytotoxicity based on the strategies discussed above:
Cytotoxicity Troubleshooting Workflow
To effectively assess the success of any cytotoxicity reduction strategy, you need reliable and standardized assays.
Protocol 1: MTT Assay for Cell Viability (Adapted from ISO 10993-5) This protocol is widely used for measuring cytotoxicity, as seen in the periodontal dressing study [2].
Protocol 2: Assessing Synergistic Effects (Adapted from Frontiers in Pharmacology) This follows the principle used to test 4-Chlorothymol with chloroquine [1].
The following table summarizes several chlorothymol and thymol derivatives reported in recent scientific literature, which demonstrate enhanced biological activity and may inform your own synthetic approaches.
| Compound Name / Type | Key Synthesis Insight | Reported Biological Activity | Citation |
|---|---|---|---|
| 4-Chlorothymol | Specific synthesis method not detailed; derived from thymol. | Potent antiplasmodial activity; disrupts redox defense in P. falciparum; synergy with chloroquine. Safe in vitro cytotoxicity/hemolytic assays. [1] | |
| 1,2,3-Triazole-thymol Derivatives | "Click chemistry" between O-propargyl thymol/chlorothymol and benzyl azides. [2] | Significant, broad-spectrum antibacterial activity. One derivative showed 3x potency of thymol against MRSA. [2] | |
| Dihydropyrimidinone-thymol Derivatives | Thymol aldehyde, β-keto ester, and guanidine in ethanol; catalytic Na₂CO₃; reflux at 80°C for 5h. [3] | Promising antibacterial activity against P. aeruginosa and MRSA. One derivative also showed a synergistic effect with vancomycin. [3] | |
| 4-Chloro-1,2,3-Triazole-thymol | Chlorination of thymol moiety followed by "click chemistry" with azides. [2] | The compound with a 4-chloro and 2-nitrobenzyl group showed the highest antibacterial activity in its series. [2] |
While direct data on this compound is limited, research on modifying natural phenols like thymol suggests general strategies that can be applied to optimize synthesis and improve functionality. The workflow below outlines a general approach to derivatization and testing.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Low yield after recrystallization | 1. Solvent not optimally chosen. 2. Solution cooled too rapidly. 3. Excessive solvent used. | 1. Screen solvents (e.g., ethanol, methanol); solute should be highly soluble at solvent's BP, poorly soluble at RT. [1] 2. Allow slow, undisturbed cooling to room temp, then optionally on ice. [1] 3. Use minimal solvent for dissolution. Evaporate a small portion if needed. | | Incomplete separation during Column Chromatography | 1. Incorrect stationary phase. 2. Eluent polarity not optimized. 3. Column overloaded. | 1. Use silica gel (polar) for chlorothymol. Consider C18 for reverse-phase. [1] 2. Adjust mobile phase (e.g., Hexane:EtOAc) via TLC. This compound's polarity guides choice. [1] 3. Reduce sample load relative to stationary phase (e.g., 1:30 to 1:100 ratio). | | Purity below 95% (HPLC/NMR) | 1. Close-boiling or co-eluting impurities. 2. Degradation during process. | 1. Employ fractional distillation for close BP impurities or prep-HPLC. [1] 2. Use milder conditions (lower temp, inert atmosphere). Check stability via TLC/LCMS. | | High solvent residue | Inadequate drying post-purification. | Dry under high vacuum for 12-24 hours. For hydrates, use desiccator with P₂O₅. | | Formation of emulsions in Liquid-Liquid Extraction | 1. Vigorous shaking. 2. Surface-active impurities. | 1. Gently invert separatory funnel. Use gentle magnetic stirring for mixture. 2. Add NaCl to aqueous phase or a small volume of ethanol to break emulsion. |
Q1: What is the most critical factor to consider when choosing a recrystallization solvent for this compound? The most critical factor is the differential solubility of this compound versus its impurities across a temperature gradient. The ideal solvent should show high solubility for this compound at its boiling point and very low solubility at room temperature or 0°C. This ensures maximum recovery of pure product. Common solvents for phenolic compounds like this compound include ethanol, methanol, or ethyl acetate. Always perform a small-scale test before scaling up. [1]
Q2: My reaction mixture after this compound synthesis is complex. What separation sequence should I use? A recommended sequence is: 1. Liquid-Liquid Extraction → 2. Column Chromatography → 3. Recrystallization. First, use extraction to isolate the crude this compound from the bulk reaction solvent and water-soluble impurities. Then, use column chromatography on silica gel for a finer separation from non-polar and polar organic impurities. Finally, recrystallize the collected fractions to obtain this compound as a pure solid. This multi-step approach efficiently handles complex mixtures. [1]
Q3: How can I quickly check the purity of my this compound sample? Thin-Layer Chromatography (TLC) is the fastest method for an initial purity check. Spot your sample on a silica TLC plate and develop it with an appropriate mobile phase (e.g., a mixture of toluene and ethyl acetate). A single, compact spot under UV light or after visualization suggests a pure compound. Multiple spots indicate impurities. For quantitative purity, techniques like HPLC or GC-MS are necessary. [1] [2]
Q4: Are there any specific safety considerations during the purification of this compound? While specific safety data for this compound is limited, it is a chlorinated phenol derivative. Standard precautions for handling fine chemicals must be followed:
Principle: This protocol exploits the difference in solubility between the desired compound and its impurities at different temperatures to obtain pure crystals. [1]
Method:
The following diagram illustrates this recrystallization workflow.
Recrystallization Workflow for this compound
Principle: This method, adapted from multi-residue analysis of personal care products, is highly suitable for identifying and quantifying this compound in complex mixtures, such as reaction crude or biological samples. It offers high sensitivity and specificity. [2]
Method:
The choice of purification technique depends on the nature of your specific sample. The table below summarizes the applicability of common methods for isolating this compound.
| Technique | Best Suited For | Key Challenge for this compound |
|---|---|---|
| Recrystallization | Purifying solid this compound from soluble impurities. [1] | Finding a solvent with an optimal solubility curve. |
| Distillation | Separating liquid mixtures, e.g., from synthesis precursors. [1] | Potential thermal decomposition if heated too strongly. |
| Column Chromatography | Separating complex mixtures of structurally similar compounds. [1] | Optimizing the solvent system for resolution; can be time-consuming. |
| Solvent Extraction | Quick initial isolation from aqueous reaction mixtures. [1] | May not provide high purity on its own; often requires a follow-up step. |
Mechanism of Action: this compound is a novel anticonvulsant identified through a multiorganism drug discovery pipeline. Its primary molecular target is the γ-aminobutyric acid type A (GABAA) receptor, where it acts as a positive allosteric modulator to enhance both tonic and phasic inhibition [1].
Key Experimental Evidence: The following table summarizes the core data that confirms its activity and specificity for GABAergic pathways.
| Evidence | Experimental Model | Key Finding | Implication for Specificity |
|---|---|---|---|
| Genetic Target Identification | C. elegans genetic screen [1] | Target identified as LGC-37, a GABAA receptor subunit. | Confirms direct, evolutionarily conserved action on the GABA receptor complex. |
| Electrophysiological Confirmation | Mouse and human brain slices [1] | Enhanced tonic/phasic inhibition; effect reversed by GABAA antagonist bicuculline. | Demonstrates functional potentiation of native human and rodent GABA receptors. |
| In Vivo Anticonvulsant Efficacy | Mouse seizure models (6-Hz 44mA) [1] | Exhibited efficacy in model of pharmacoresistant seizures. | Suggests potential therapeutic relevance for treatment-resistant epilepsy. |
Q1: What is the core evidence that this compound is specific for GABA-A receptors? The specificity is supported by a combination of genetic and pharmacological evidence:
Q2: How can I test if this compound is functional in my experimental system? A standard protocol to confirm functionality involves electrophysiological recording in the presence of GABA and bicuculline [1]:
Q3: The efficacy of this compound seems low in my cell-based assay. What could be the issue?
The experimental workflow for characterizing a compound like this compound involves multiple stages, from initial discovery to mechanistic studies. The following diagram outlines this logical progression:
To systematically optimize and confirm the specificity of this compound for different GABA-A receptor subtypes, you can follow the logic below. This is a proposed framework based on standard practices, as the search results do not contain a detailed optimization protocol for this specific compound.
It is important to note that the available information is from 2020 and primarily establishes the foundational discovery of this compound's GABAergic mechanism [1]. The search results do not contain pre-optimized, step-by-step protocols for enhancing its specificity.
FAQ: What is the known antiplasmodial mechanism of 4-Chlorothymol?
4-Chlorothymol, a derivative of the natural compound thymol, exhibits antiplasmodial activity by impeding the redox defense system of the malaria parasite Plasmodium falciparum [1] [2]. Its primary mechanism involves:
The following table summarizes key quantitative findings from the research on 4-Chlorothymol's activity against chloroquine-resistant P. falciparum (K1 strain) [1] [2]:
| Parameter | Effect of 4-Chlorothymol | Experimental Context |
|---|---|---|
| Reactive Oxygen Species (ROS) | Concentration-dependent increase | Measured via CM-H2DCFDA dye in K1 strain at 24h. |
| Redox Defense Enzymes | Modulates activity of GST & GR | Measured in parasite lysate after treatment. |
| In Vivo Parasitemia | Significant suppression | P. yoelii nigeriensis infected mice. |
| In Vivo Survival | Increased mean survival time | P. yoelii nigeriensis infected mice. |
| Safety (In Vitro) | Low cytotoxicity/hemolytic activity | Assayed on mammalian cells. |
FAQ: How can I experimentally test the synergy between 4-Chlorothymol and another drug?
This protocol is adapted from established methods for evaluating drug combinations in primary cells and organoids [3]. The core steps are outlined below, and the workflow is visualized in the following diagram.
Title: Workflow for experimental drug synergy testing
Detailed Steps:
Establish Model System
Cell Culture and Plating
Drug Preparation
Application of Treatments
Incubation and Viability Measurement
Data Analysis and Synergy Calculation
synergyfinder R package [3].synergyfinder package. This tool uses established models (like Bliss Independence or Loewe Additivity) to calculate a synergy score [3].FAQ: What computational frameworks can help predict drug synergy before wet-lab experiments?
Computational methods, especially AI models that integrate multi-omics data, are powerful tools for predicting synergistic drug combinations, saving time and resources [4]. The general computational workflow is as follows.
Title: Computational pipeline for synergy prediction
Key Algorithms and Data Integration Strategies:
Researchers can leverage several types of computational approaches [4]:
FAQ: What are common pitfalls in synergy experiments and how can they be resolved?
| Issue | Potential Cause | Solution & Recommendation |
|---|---|---|
| High variability in viability data | Inconsistent cell plating or drug dilution errors. | Use automated cell counters and liquid handlers for precision. Prepare fresh drug dilutions for each assay. |
| Synergy score is inconsistent with observed effect | The chosen reference model (Bliss, Loewe) may not fit the drug mechanism. | Test different synergy models. Cross-validate results with a secondary viability assay. |
| Low potency of combination in vivo | Poor pharmacokinetics (ADME) of one or both drugs. | Early-stage in vitro models like organoids may give more predictive results [3]. Conduct PK/PD studies. |
| Computational model has poor predictive power | Input features are not informative or data is poorly normalized. | Use feature selection to identify the most relevant omics markers. Ensure rigorous data pre-processing and normalization [4]. |
The research indicates that 4-Chlorothymol is a promising synergistic partner for antimalarial drugs, primarily through a mechanism of oxidative stress induction [1] [2]. Successful optimization requires:
synergyfinder in R is crucial [3].
For researchers studying Plasmodium falciparum, the current evidence indicates that 4-Chlorothymol exerts its antiplasmodial effect primarily by disrupting the parasite's redox defense system, leading to lethal oxidative stress [1] [2] [3].
The table below summarizes the key experimental findings on its mechanism of action:
| Aspect | Experimental Findings |
|---|---|
| Primary Mechanism | Induction of oxidative stress by impeding the redox defense system [1] [2]. |
| Observed Effects | Increase in Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) [2]. |
| Targeted Enzymes | Modulation of Glutathione S-transferase (GST) and Glutathione Reductase (GR) activity, perturbing the glutathione balance [1] [2]. |
| Cellular Consequences | Oxidative damage to macromolecules (DNA, proteins, lipids) and organelles like mitochondria [2]. |
| Synergy | Shows synergy with chloroquine against chloroquine-resistant P. falciparum (K1 strain) [1] [2]. |
The following are key methodologies used to elucidate the mechanism of 4-Chlorothymol, which can be adapted for related compounds.
This standardized protocol assesses the compound's direct effect on parasite growth [2].
This protocol measures the generation of reactive oxygen species within the parasite using a fluorescent probe [2].
This method specifically detects the highly reactive hydroxyl radical [2].
The diagram below visualizes the sequential mechanism by which 4-Chlorothymol induces oxidative stress in Plasmodium falciparum.
A significant challenge in this field is the lack of specific data on bacterial resistance mechanisms for this compound. Future research should prioritize:
Chlorothymol is a compound recently identified for its anticonvulsant properties and potential as an antiseizure drug through a multiorganism drug discovery pipeline [1]. When developing an HPLC method for it, consider its properties and potential analytical challenges summarized in the table below.
| Property / Consideration | Description / Guidance for HPLC Analysis |
|---|---|
| Biological Activity | Anticonvulsant; acts on GABAA receptors [1]. |
| Molecular Target | GABAA receptor subunit (identified as LGC-37 in C. elegans) [1]. |
| Key Analytical Challenge | Potential for chiral separations if the molecule has stereogenic centers [2]. |
| Recommended HPLC Mode | Start with Reversed-Phase (RP) using a common C18 column [3]. |
| Detection Suggestion | UV detection is a common starting point for compounds with chromophores [3]. |
Follow this systematic workflow to develop a robust HPLC method. The process involves selecting an initial system, optimizing conditions, and final validation [3].
The table below outlines common symptoms, their causes, and solutions.
| Symptom | Possible Cause | Solution |
|---|---|---|
| No Peaks / Low Response [4] | Detector failure, wrong wavelength, no injection. | Check detector output and data transfer. Inject a known test substance without the column to check detector response. Ensure sample is drawn into the loop. |
| Split or Distorted Peaks [4] | Column void (particularly at UHPLC pressures), blocked frit, column overload, sample solvent too strong. | Replace column. Reduce sample amount. Ensure sample is dissolved in a solvent compatible with the starting mobile phase. |
| Broad Peaks [4] | Detector cell volume too large, extra-column volume too large, column degradation. | Ensure flow cell volume is ≤ 1/10 of the smallest peak volume. Use short, narrow-bore connection capillaries. Replace the column if degraded. |
| Tailing Peaks [4] | Silanol interactions (for basic compounds), contaminated column or guard inlet, worn-out injector rotor seal. | Use high-purity silica columns. Compete with additives like triethylamine. Flush or replace the column/guard. Replace the injector rotor seal. |
| Retention Time Shifts [4] | Mobile phase composition or pH not stable, column temperature not stable, contaminated eluents. | Prepare fresh, consistent mobile phase. Use a column oven for stable temperature. Use HPLC-grade water and high-purity solvents. |
| Poor Peak Area Precision [4] | Air in autosampler syringe, leaking injector seal, sample degradation, clogged or deformed needle. | Purge autosampler fluidics. Check and replace injector seals. Use thermostatted autosampler for unstable samples. Replace the needle. |
Method validation is required to ensure your method produces trustworthy data. The following workflow and characteristics are based on International Conference on Harmonization (ICH) guidelines [3].
Key validation characteristics include [3]:
| Activity | Thymol | 4-Chlorothymol (Chlorothymol) |
|---|---|---|
| Anti-inflammatory | Potent [1] [2] [3]. Dose-dependently reduces paw edema (7.5-30 mg/kg in mice) [1]. Interacts with COX-2 enzyme [1]. | Information Missing |
| Antiplasmodial (Antimalarial) | Less active than its derivatives; not the focus of recent antiplasmodial studies [4]. | Highly Potent [4]. IC50 against P. falciparum: Active against chloroquine-sensitive (NF-54) and resistant (K1) strains. Shows synergy with chloroquine [4]. |
| Antimicrobial | Broad-spectrum activity [5] [3]. | Active against Staphylococcus aureus (12.5 ppm), Candida albicans [6]. |
| Antioxidant | Strong activity; free radical scavenging [3]. | Information Missing |
| Toxicity & Safety | Generally Recognized As Safe (GRAS) by FDA [2] [3]. Low cytotoxicity in anti-inflammatory models [1]. | "Safe for further exploration" in antiplasmodial study; low cytotoxicity/hemolytic activity [4]. |
| Key Known Mechanisms | Inhibits COX-2 [1], modulates NF-κB, MAPK, JAK/STAT pathways [2]. | Induces oxidative stress in parasites, increases ROS/RNS, inhibits redox defense enzymes (GST, GR) [4]. |
For researchers, the methodologies and detailed findings from key studies are crucial for evaluating these compounds.
The following diagram illustrates this mechanism of action against Plasmodium parasites:
Given the lack of direct comparative studies, your specific research direction will determine the next steps:
This compound is a novel investigational compound identified through a multiorganism screening pipeline. The table below summarizes its efficacy data from preclinical studies [1] [2] [3].
| Aspect | Details and Findings |
|---|---|
| Discovery Source | Identified from a library of 1690 compounds screened in a zebrafish (Danio rerio) pentylenetetrazol (PTZ) seizure model [1] [2]. |
| Proposed Mechanism of Action | Enhances GABAergic inhibition by targeting GABAA receptor subunits (specifically, the LGC-37 subunit in C. elegans). Action is reversed by the GABAA antagonist bicuculline [1] [2]. |
| Efficacy in Animal Models | • Zebrafish & Nematodes: Showed anticonvulsant effects in PTZ-induced seizures [1]. • Mouse Models: Exhibited efficacy in several assays, including the 6-Hz 44-mA test, a model of pharmacoresistant seizures [1] [2]. | | Human Data | None available. Its effect in humans is unknown and remains to be investigated in clinical trials [1]. |
For context, the table below summarizes the established efficacy profiles of some commonly used ASDs, based on clinical trials and real-world studies [4] [5] [6].
| Medication | Seizure Type | Reported Efficacy (≥50% Seizure Reduction) | Key Context |
|---|---|---|---|
| Lamotrigine (LTG) | Generalized Epilepsy | 89.6% (as add-on to valproate) [6] | Often considered equal or superior to older ASDs for focal epilepsy [4]. |
| Oxcarbazepine (OXC) | Focal Epilepsy | 88.9% (as add-on to valproate) [6] | --- |
| Levetiracetam (LEV) | Generalized Epilepsy | 77.9% (as add-on to valproate) [6] | Efficacy equal to older ASDs; use is increasing in real-world settings [4] [7]. |
| Valproate (VPA) | Broad Spectrum | Remains a frequently prescribed and versatile core treatment [7] [8] | --- |
| Phenobarbital | --- | --- | Effective but has tolerability and pharmacokinetic disadvantages [4]. |
For reproducibility, here are the core methodologies from the key studies cited:
This compound's Discovery Workflow [1] [2]:
Real-World Combination Therapy Study [6]:
The following diagram illustrates the multi-stage pipeline that identified this compound, highlighting its key advantage of target conservation across species [1] [2].
The table below summarizes the core antiplasmodial characteristics of 4-Chlorothymol and Chloroquine, highlighting their distinct mechanisms and activity profiles.
| Feature | 4-Chlorothymol | Chloroquine |
|---|---|---|
| Primary Mechanism of Action | Induces oxidative stress by impeding the parasite's redox defense system [1] [2]. | Inhibits hemozoin formation, leading to toxic heme accumulation in the parasite's digestive vacuole [3] [4]. |
| Molecular Targets | Modulates enzyme activity of Glutathione S-transferase (GST) and Glutathione Reductase (GR) [1]. | Binds to heme and incorporates into the growing hemozoin polymer, terminating its formation [3]. |
| Activity Against CQ-resistant Strains | Shows potent activity against chloroquine-resistant (K1) P. falciparum [1] [2]. | Ineffective against resistant strains due to mutations (e.g., PfCRT K76T) that facilitate drug efflux [5]. |
| Synergy with Chloroquine | Demonstrates synergy with CQ against CQ-resistant P. falciparum [1]. | Not applicable (self). |
| Resistance Status | No known resistance reported; a novel investigational compound [1]. | Widespread resistance in P. falciparum, though sensitive strains are re-emerging in some regions [5] [6]. |
The following table presents key quantitative findings from the literature that underpin the comparison above.
| Parameter | 4-Chlorothymol | Chloroquine |
|---|---|---|
| In Vitro IC₅₀ (CQ-Sensitive Strain) | Active against NF-54 strain [1]. | Varies; historical standard, but ex vivo IC₅₀ median of 12.6 nM reported in recent Ugandan isolates [5]. |
| In Vitro IC₅₀ (CQ-Resistant Strain) | Active against K1 strain [1]. | Highly elevated in resistant strains; susceptibility is recovering in some areas (median IC₅₀ 12.6 nM in Uganda 2019-2024) [5]. |
| Key Molecular Markers of Resistance | Its action is independent of PfCRT K76T and PfMDR1 N86Y mutations [1]. | Resistance primarily mediated by PfCRT K76T mutation [5] [6]. |
| In Vivo Efficacy | Significant suppression of parasitemia and increased mean survival time in murine model (P. yoelii nigeriensis) [1]. | A long-standing clinical drug; efficacy depends on regional resistance patterns. |
For researchers looking to replicate or understand the foundational studies, here is a summary of the key methodologies used.
The antiplasmodial activity and mechanism of 4-Chlorothymol were established through the following experiments [1]:
While a specific modern protocol for Chloroquine was not detailed in the search results, its mechanism is well-established.
The diagram below visualizes the distinct pathways through which 4-Chlorothymol and Chloroquine exert their antiplasmodial effects.
This diagram illustrates the two distinct pathways:
Chlorothymol is a derivative of thymol, a phenolic monoterpene found in essential oils from plants like Thymus vulgaris L. [1]. The antibacterial mechanisms outlined below for thymol are highly relevant to this compound, as chemical derivatization often aims to enhance such activity [2].
The table below summarizes the primary mechanisms by which thymol exerts its antibacterial effects:
| Mechanism of Action | Experimental Evidence | Pathogens Studied |
|---|
| Disruption of Cell Membrane & Wall | - Compromised membrane integrity [1].
The following are standard methods used to evaluate the antibacterial activity of compounds like this compound. These protocols are critical for generating the data needed for comparison.
Agar Diffusion Methods (Disk/Well Diffusion) [3]
Broth Dilution Methods (MIC/MBC Determination) [3] [4]
Time-Kill Kinetics Assay [3]
The diagram below outlines a general workflow for evaluating a new compound's antibacterial properties, from initial screening to mechanistic studies.
The following table summarizes the key experimental data for 4-chlorothymol against Plasmodium parasites [1].
| Assay Type | Parasite Strain / Model | Result (IC₅₀ / MIC or Other) | Control Drug (Result) |
|---|---|---|---|
| In Vitro Antiplasmodial | P. falciparum (chloroquine-sensitive, NF-54) | IC₅₀: 13.04 µM | Not Specified |
| In Vitro Antiplasmodial | P. falciparum (chloroquine-resistant, K1) | IC₅₀: 26.08 µM | Not Specified |
| In Vivo Antiplasmodial | P. yoelii nigeriensis (infected mice) | Significant suppression of parasitemia; increased mean survival time | Chloroquine |
| Synergy Study | P. falciparum (chloroquine-resistant, K1) | Synergistic effect when combined with chloroquine | Chloroquine alone |
Here are the methodologies used to generate the data cited above [1].
In Vitro Antiplasmodial Activity Assessment:
Measurement of Reactive Oxygen Species (ROS):
In Vivo Assay:
The research indicates that the introduction of a chlorine atom at the 4-position of the thymol structure significantly enhances its antiplasmodial activity [1]. The proposed mechanism of action involves:
This dual action leads to an accumulation of oxidative stress, damaging macromolecules and cellular organelles, which contributes to the death of the Plasmodium parasite [1]. The workflow of this mechanism and the experimental validation can be visualized in the following diagram.
| Experimental Model | Key Findings / Outcome | Correlation & Significance |
|---|---|---|
| In Vitro: C. elegans Genetic Screen | Molecular target identified as LGC-37, a GABAA receptor subunit [1] [2]. | Identifies the specific GABAergic mechanism, providing a molecular basis for its action. |
| In Vitro: Mouse & Human Brain Slices | Enhanced tonic and phasic inhibition; effect reversed by GABAA antagonist bicuculline [1] [2]. | Confirms the GABAergic mechanism is conserved in mammalian systems, including human tissue. |
| In Vivo: Zebrafish (D. rerio) | Suppressed PTZ-induced seizure-like activity and c-fos expression [1]. | Initial in vivo proof of anticonvulsant efficacy in a vertebrate model. |
| In Vivo: Mouse 6-Hz (44 mA) Model | Exhibited potent anticonvulsant efficacy [1] [2] [3]. | Demonstrates effectiveness in a pre-clinical model of pharmacoresistant seizures. |
| In Vivo: Mouse MES & scPTZ Models | Showed protection against acute seizures [1]. | Confirms broad-spectrum anticonvulsant activity in standard models. |
The correlation of data is supported by rigorous and standardized experimental methodologies.
The following diagrams illustrate the logical workflow of the multiorganism drug discovery pipeline and the specific GABAergic signaling pathway targeted by this compound.
This compound Discovery Workflow
GABAergic Mechanism of Action
The table below summarizes the key experimental findings for this compound across various models [1] [2] [3].
| Experimental Model | Protocol / Assay Description | Key Quantitative Findings |
|---|---|---|
| Initial Screening (Zebrafish) | Library of 1690 compounds screened in an acute pentylenetetrazol (PTZ) seizure model. Prevention of seizure-induced c-fos expression was the primary readout [1]. |
Identified this compound as a hit compound that effectively prevented PTZ-induced c-fos upregulation [1]. |
| Validation (C. elegans) | Assayed for amelioration of PTZ-induced seizure-like convulsions or paralysis. A subsequent genetic screen identified molecular targets [1]. | Showed anticonvulsant effect. Genetic screen revealed its molecular target as the GABAA receptor subunit LGC-37 [1]. |
| Mechanism Confirmation (Mouse & Human brain slices) | Electrophysiological recordings from thalamic (mouse) and neocortical (human) slices. Measured tonic and phasic inhibitory postsynaptic currents (IPSCs) [1]. | Enhanced both tonic and phasic inhibition. This effect was reversed by the GABAA receptor antagonist bicuculline, confirming a GABAergic mechanism [1]. |
| In Vivo Mouse Seizure Tests | Tested in a battery of established seizure models, including the 6-Hz 44-mA corneal kindling model, a recognized model of pharmacoresistant seizures [1] [3]. | Exhibited significant anticonvulsant efficacy. Specifically effective in the 6-Hz 44-mA test, demonstrating its potential against pharmacoresistance [1]. |
For rigorous comparison, here are the detailed methodologies cited in the research:
c-fos. Compounds from the Johns Hopkins Clinical Compound Library (JHCCL) were screened for their ability to prevent this c-fos upregulation, visualized through whole-mount in situ hybridization. Locomotor activity was quantified using an automated tracking system (Zebrabox) [1].lgc-37 gene that conferred resistance to this compound. LGC-37 is a C. elegans GABAA receptor subunit, pinpointing the drug's mechanism of action [1].The following diagram illustrates the multi-organism pipeline used to discover and validate this compound, showcasing a logical workflow from high-throughput screening to mechanistic and translational studies [1]:
This pipeline is significant for the field as it addresses key challenges in antiseizure drug discovery:
Irritant